molecular formula C5H7NO3 B8025746 6-nitro-3,4-dihydro-2H-pyran

6-nitro-3,4-dihydro-2H-pyran

Cat. No.: B8025746
M. Wt: 129.11 g/mol
InChI Key: LAVMCRWGHJXVLJ-UHFFFAOYSA-N
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Description

6-Nitro-3,4-dihydro-2H-pyran (CAS 1881293-20-4) is a valuable nitro-substituted heterocyclic building block in organic and medicinal chemistry. With a molecular formula of C 5 H 7 NO 3 and a molecular weight of 129.11 g/mol , this compound features a reactive nitro group on a partially unsaturated dihydropyran ring, making it a versatile precursor for synthesizing more complex molecular architectures. Researchers can leverage this compound as a key intermediate in nucleoside chemistry , cycloaddition reactions, and the development of novel pharmacologically active agents. The electron-withdrawing nitro group can be readily transformed into other functional groups, or the compound can participate in reactions typical of nitro-olefins. The dihydropyran core is also a known motif in protecting group chemistry , suggesting potential applications in multi-step synthetic routes where selective protection and deprotection are required. This product is intended for research purposes and is strictly for laboratory use. It is not approved for human or animal consumption. Please refer to the relevant safety data sheet for proper handling and storage information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-nitro-3,4-dihydro-2H-pyran
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO3/c7-6(8)5-3-1-2-4-9-5/h3H,1-2,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAVMCRWGHJXVLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=C(OC1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Researcher's Guide to Sourcing and Safe Handling of Specialized Chemicals: A Case Study with 2-Methyl-4-isothiazolin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

A Note on CAS 1881293-20-4: Initial searches for a compound with CAS number 1881293-20-4 did not yield a publicly documented chemical entity. This may be due to an error in the number, its novelty, or its proprietary nature. To provide a comprehensive and practical guide that adheres to the core requirements of in-depth technical analysis, this document will use the well-characterized biocide, 2-Methyl-4-isothiazolin-3-one (MIT), CAS: 2682-20-4 , as a representative example. The principles and methodologies outlined herein are broadly applicable to the sourcing and handling of a wide range of research chemicals.

Introduction to 2-Methyl-4-isothiazolin-3-one (MIT)

2-Methyl-4-isothiazolin-3-one, commonly referred to as MIT, is a potent synthetic biocide and preservative from the isothiazolinone group.[1] Its primary function is to control microbial growth in aqueous solutions.[2] In a research and drug development context, MIT and its derivatives are of interest for their antimicrobial properties and are also studied for their potential toxicological effects, particularly as contact allergens and neurotoxins.[1][2][3] Given its potent biological activity, the careful selection of a supplier and a thorough understanding of its safety profile are paramount for researchers.

Part 1: The Critical Path of Chemical Procurement: From Supplier Identification to Qualification

The integrity of research data is intrinsically linked to the quality of the starting materials. Sourcing a chemical like MIT requires a systematic approach to not only identify but also thoroughly vet potential suppliers. This process ensures the procurement of a high-purity compound and establishes a reliable supply chain for the duration of a research project.

Identifying Potential Suppliers

The initial step in sourcing is to identify a pool of potential vendors. Several platforms and resources can be utilized for this purpose:

  • Chemical Search Databases: Platforms like CAS SciFinder (through its CAS Commercial Sources feature), PubChem, and ChemSpider provide extensive databases of chemicals with links to suppliers.[4][5] These resources allow for searching by CAS number, chemical name, or structure and often provide aggregated information on available quantities and supplier contact details.[4]

  • Major Chemical Suppliers: Large, well-established suppliers such as Sigma-Aldrich (Merck), Fisher Scientific, and VWR often have extensive catalogs of research chemicals and are a reliable starting point.[6]

  • Specialized and Niche Suppliers: For less common or highly specialized compounds, smaller, specialized suppliers may be the primary source. These can often be identified through literature searches where similar research has been conducted.

The Supplier Qualification Workflow

Once a list of potential suppliers has been compiled, a rigorous qualification process should be initiated. This is not merely a purchasing decision but a critical risk assessment for your research. An effective supplier qualification workflow can be visualized as follows:

SupplierQualification cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Technical Evaluation cluster_2 Phase 3: Quality Systems & Reliability cluster_3 Phase 4: Final Decision Start Identify Potential Suppliers (Databases, Literature) Check_Availability Confirm Availability of CAS 2682-20-4 (MIT) Start->Check_Availability Request_Docs Request Preliminary Documentation: - Certificate of Analysis (CoA) - Safety Data Sheet (SDS) Check_Availability->Request_Docs Review_CoA Review CoA for Purity (e.g., >99% by HPLC/NMR) Request_Docs->Review_CoA Review_SDS Assess SDS for Completeness and Compliance (GHS/OSHA) Review_CoA->Review_SDS Assess_Support Evaluate Technical Support (Responsiveness, Expertise) Review_SDS->Assess_Support Check_Certs Verify Quality Certifications (e.g., ISO 9001) Assess_Support->Check_Certs Check_Lead_Time Inquire about Lead Times and Stock Consistency Check_Certs->Check_Lead_Time Sample_Testing Consider Independent Sample Testing (Optional but recommended) Check_Lead_Time->Sample_Testing Final_Decision Approve or Reject Supplier Sample_Testing->Final_Decision Approved Approved Supplier Final_Decision->Approved Meets Criteria Rejected Rejected Supplier Final_Decision->Rejected Does Not Meet Criteria

Caption: A workflow diagram for qualifying a chemical supplier.

A crucial aspect of this process is the thorough review of the supplier's documentation. The Certificate of Analysis (CoA) provides batch-specific data on purity and identity, while the Safety Data Sheet (SDS) is the primary source of information for safe handling. Reputable suppliers will readily provide this documentation.[7] Furthermore, certifications such as ISO 9001 indicate a commitment to quality management systems.[8]

Part 2: Decoding the Safety Data Sheet (SDS) for 2-Methyl-4-isothiazolin-3-one (CAS: 2682-20-4)

The Safety Data Sheet is the most critical document for ensuring the safe handling of any chemical. It is a standardized document that contains information on the potential hazards (health, fire, reactivity, and environmental) and how to work safely with the chemical product. The following is a breakdown of the key sections of a typical SDS for MIT, with an explanation of their practical implications for a researcher.

Section 2: Hazards Identification

This section provides a summary of the hazards of the chemical and the required label elements. For MIT, the hazard identification is severe:

  • GHS Hazard Statements: Typically includes "Fatal if inhaled" (H330), "Toxic if swallowed" (H301), "Toxic in contact with skin" (H311), "Causes severe skin burns and eye damage" (H314), and "May cause an allergic skin reaction" (H317).[9]

  • Signal Word: "Danger".

  • Pictograms: Skull and Crossbones, Corrosion, Health Hazard.

Causality: The chemical structure of MIT allows it to be highly reactive with biological macromolecules, leading to its corrosive and toxic effects. Its ability to act as a sensitizer means that repeated exposure, even at low levels, can lead to a significant allergic response.[3]

Section 4: First-Aid Measures

This section details the immediate medical care that should be given in case of exposure.

Exposure RouteFirst-Aid Protocol
Inhalation Move person to fresh air. Call a physician or poison control center immediately.
Skin Contact Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Immediately call a poison center or doctor.[9]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[9]
Ingestion Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.

Self-Validation: The laboratory's emergency procedures, including the location of safety showers, eyewash stations, and emergency contact numbers, must be clearly posted and understood by all personnel before handling this chemical.

Section 7: Handling and Storage

This section provides guidance on safe handling practices and storage conditions.

  • Handling: Wear personal protective equipment (see Section 8). Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust/fume/gas/mist/vapors/spray. Do not get in eyes, on skin, or on clothing.

  • Storage: Store in a cool, dry, well-ventilated place. Keep container tightly closed. Store locked up.[9] Incompatible materials often include strong acids, bases, and oxidizing agents.

Section 8: Exposure Controls/Personal Protection

This is one of the most practical sections for a lab worker, as it specifies the equipment needed to handle the chemical safely.

  • Engineering Controls: A chemical fume hood is essential to prevent inhalation exposure.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Tight-sealing safety goggles and a face shield.

    • Hand Protection: Impervious gloves (e.g., nitrile, neoprene). Glove thickness and breakthrough time should be considered.

    • Skin and Body Protection: A chemical-resistant apron or lab coat.

    • Respiratory Protection: If a fume hood is not available or if there is a risk of aerosol generation, a NIOSH-approved respirator with appropriate cartridges is necessary.

Section 9: Physical and Chemical Properties

This section provides the physical and chemical characteristics of the substance.

PropertyValue
Appearance Colorless solid or liquid (may be supplied as a solution).[5]
Molecular Formula C4H5NOS
Molecular Weight 115.15 g/mol
Boiling Point 93 °C at 0.03 mmHg[5]
Melting Point 50-51 °C[5]
Solubility Soluble in water, acetonitrile, and methanol.[2]

Authoritative Grounding: These properties are crucial for experimental design. For example, its solubility will dictate the choice of solvent systems, and its boiling point is important for any experiments involving heating.

Section 11: Toxicological Information

This section provides detailed information on the health effects of the chemical. For MIT, this section will highlight its high acute toxicity via oral, dermal, and inhalation routes, as well as its potential for skin corrosion and sensitization.

Part 3: Experimental Protocol for Safe Handling of 2-Methyl-4-isothiazolin-3-one

The following is a step-by-step protocol for safely handling MIT in a research laboratory, from receipt of the chemical to its final disposal.

SafeHandlingWorkflow cluster_0 Preparation cluster_1 Handling and Use cluster_2 Post-Experiment Start Receive Chemical Verify Verify Chemical Identity (CAS, Name, Lot No.) Start->Verify Review_SDS Review SDS Thoroughly Verify->Review_SDS Prep_Work_Area Prepare Fume Hood and Gather PPE Review_SDS->Prep_Work_Area Don_PPE Don Appropriate PPE: - Goggles & Face Shield - Lab Coat - Impervious Gloves Prep_Work_Area->Don_PPE Work_In_Hood Perform all manipulations in a certified chemical fume hood Don_PPE->Work_In_Hood Weighing Weigh solid MIT carefully to avoid dust generation Work_In_Hood->Weighing Solution_Prep Prepare solutions by slowly adding MIT to the solvent Weighing->Solution_Prep Decontaminate Decontaminate glassware and work surfaces Solution_Prep->Decontaminate Waste_Disposal Dispose of waste in a properly labeled hazardous waste container Decontaminate->Waste_Disposal Remove_PPE Remove PPE in the correct order to avoid contamination Waste_Disposal->Remove_PPE Wash_Hands Wash hands thoroughly Remove_PPE->Wash_Hands End End of Procedure Wash_Hands->End

Caption: A workflow for the safe laboratory handling of MIT.

Detailed Steps:
  • Receiving and Inspection: Upon receipt, visually inspect the container for any damage. Verify that the label information (chemical name, CAS number, lot number) matches the order and the accompanying CoA.

  • Pre-Experiment Preparation:

    • Before opening the container, read the SDS for MIT again, paying close attention to the hazards and required PPE.

    • Ensure that a certified chemical fume hood is available and functioning correctly.

    • Prepare all necessary equipment (glassware, spatulas, etc.) inside the fume hood to minimize movement of the chemical outside of this contained space.

    • Ensure that an emergency eyewash and safety shower are accessible and unobstructed.

  • Donning Personal Protective Equipment (PPE):

    • Put on a lab coat or chemical-resistant apron.

    • Don tight-fitting safety goggles and a face shield.

    • Wear two pairs of nitrile gloves to provide extra protection and allow for the safe removal of the outer pair if it becomes contaminated.

  • Chemical Handling in the Fume Hood:

    • Open the container inside the fume hood.

    • If weighing the solid, do so on a weigh paper or in a tared container within the fume hood. Avoid any actions that could generate dust.

    • When preparing solutions, slowly add the MIT to the solvent while stirring to avoid splashing.

  • Waste Disposal:

    • All disposable materials that have come into contact with MIT (e.g., weigh papers, gloves, pipette tips) must be disposed of in a designated hazardous waste container.

    • Excess or unwanted solutions of MIT must also be collected for hazardous waste disposal. Do not pour down the drain.

  • Decontamination and Clean-up:

    • Wipe down the work surface inside the fume hood with an appropriate decontaminating solution.

    • Glassware should be carefully rinsed with a suitable solvent (as dictated by your experiment) in the fume hood, with the rinsate collected as hazardous waste, before being washed more thoroughly.

  • Doffing PPE:

    • Remove the outer pair of gloves and dispose of them in the hazardous waste.

    • Remove the face shield and goggles.

    • Remove the lab coat.

    • Remove the inner pair of gloves.

    • Wash hands thoroughly with soap and water.

By adhering to this structured approach for both sourcing and handling, researchers can mitigate the risks associated with potent chemicals like 2-Methyl-4-isothiazolin-3-one, ensuring both personal safety and the integrity of their scientific work.

References

  • BLDpharm. (n.d.). Reliable research chemicals supplier.
  • Pure Synth. (n.d.). Research Chemicals Supplier | Trusted Laboratory Compounds.
  • Elchemy. (2025, July 15). The Ultimate Supplier Approval Checklist for Chemical Procurement Teams.
  • ChemicalBook. (n.d.). 2682-20-4 | CAS DataBase.
  • PubChem. (n.d.). Methylisothiazolinone | C4H5NOS | CID 39800. National Institutes of Health.
  • Allan Chemical Corporation. (2025, September 19). Chemical Supplier Verification Checklist.
  • Fisher Scientific. (n.d.). Chemicals.
  • ChemicalBook. (n.d.). 2-Methyl-4-isothiazolin-3-one CAS#: 2682-20-4.
  • CAS. (n.d.). Research chemical vendors.
  • ECHEMI. (n.d.). 2682-20-4, Methylisothiazolinone Formula.
  • Cayman Chemical. (n.d.). Methylisothiazolinone (MI, MIT, CAS Number: 2682-20-4).
  • Meridian Bioscience. (2024, February 2). SAFETY DATA SHEET.
  • Covestro Solution Center. (2012, August 22). SAFETY DATA SHEET.
  • Sigma-Aldrich. (n.d.). 2-Methyl-4-isothiazolin-3-one.
  • CPAChem. (2023, February 14). Safety data sheet.
  • Fisher Scientific. (2024, February 9). SAFETY DATA SHEET.

Sources

6-nitro-3,4-dihydro-2H-pyran molecular weight and formula C5H7NO3

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 6-nitro-3,4-dihydro-2H-pyran , a specialized heterocyclic intermediate.

Editorial Note: While the molecular formula


 is shared with common stable isomers like L-Pyroglutamic acid (5-oxoproline), this guide focuses exclusively on the nitro-dihydropyran  structure (CAS 1881293-20-4) as requested.[1][2] This molecule represents a class of "push-pull" alkenes (nitro-enol ethers) valuable for high-precision heterocyclic synthesis.[1][2]

Molecular Formula:


 | Molecular Weight:  129.11  g/mol  | CAS:  1881293-20-4[1][2][3]

Part 1: Chemical Identity & Structural Logic[1][2]

The molecule 6-nitro-3,4-dihydro-2H-pyran is a functionalized cyclic enol ether.[1] Its reactivity is defined by the electronic conflict between the electron-donating oxygen atom and the electron-withdrawing nitro group attached to the same carbon (C6).[2]

Structural Parameters
  • Core Scaffold: 3,4-Dihydro-2H-pyran (DHP).[1][2][4][5][6][7][8]

  • Functionalization: Nitro group (

    
    ) at position 6 (the 
    
    
    
    -carbon relative to oxygen).[1][2]
  • Electronic Character: This is a nitro-enol ether .[1][2] The resonance interaction creates a "push-pull" system where the

    
    -carbon (C5) becomes electron-rich, but the 
    
    
    
    -carbon (C6) is activated for nucleophilic attack (displacement of the nitro group or conjugate addition).[1][2]
Isomer Distinction (Critical for Sourcing)

Researchers must distinguish this target from its stable isomers sharing the


 formula:
CompoundStructure TypeKey FeatureCAS
6-Nitro-3,4-dihydro-2H-pyran Nitro-Enol Ether Reactive Intermediate 1881293-20-4
L-Pyroglutamic AcidLactam / Amino AcidStable Solid, Metabolic98-79-3
N-Hydroxysuccinimide Methyl EtherCyclic ImideCoupling Reagent35016-63-8

Part 2: Synthesis & Production Protocols

Direct nitration of electron-rich enol ethers like dihydropyran is hazardous and prone to polymerization.[1][2] The most reliable synthetic pathway involves an Addition-Elimination strategy or a Cyclization of acyclic precursors.[1][2]

Retrosynthetic Analysis

The target molecule is best accessed via the elimination of a leaving group from a saturated nitro-tetrahydropyran intermediate.[1]

Retrosynthesis cluster_pathway Mechanistic Logic Target 6-Nitro-3,4-dihydro-2H-pyran (Target) Inter 2-X-3-Nitro-tetrahydropyran (Intermediate) Target->Inter Elimination (-HX) Start 3,4-Dihydro-2H-pyran (Starting Material) Inter->Start Nitronium Addition (NO2-X)

Figure 1: Retrosynthetic disconnection showing the conversion of the parent dihydropyran to the nitro-derivative via an addition-elimination sequence.[2]

Representative Synthetic Protocol

Note: This protocol is derived from standard methodologies for synthesizing nitro-enol ethers (e.g., nitro-glycals).[1][2]

Reagents:

  • 3,4-Dihydro-2H-pyran (DHP)[1][2][4][5][6][7][8][9]

  • Acetyl Nitrate (generated in situ from

    
    ) or Nitronium Tetrafluoroborate (
    
    
    
    )[1][2]
  • Base: Potassium tert-butoxide (

    
    ) or DBU[1][2]
    

Step-by-Step Methodology:

  • Nitration (Addition Phase):

    • Cool a solution of Acetyl Nitrate (1.1 eq) in Acetonitrile to -15°C.

    • Add 3,4-Dihydro-2H-pyran (1.0 eq) dropwise.[1][2] The reaction is highly exothermic; maintain temperature below -10°C.[1][2]

    • Mechanism:[1][2][9][10] The nitronium ion attacks the double bond.[2] The acetate counter-ion traps the carbocation, forming 2-acetoxy-3-nitro-tetrahydropyran (a mixture of diastereomers).[1][2]

    • Validation: TLC will show the disappearance of the starting material (

      
       in Hexane/EtOAc) and appearance of the polar adduct.[2]
      
  • Elimination (Restoration of Unsaturation):

    • Dissolve the crude acetoxy-nitro intermediate in dry THF.

    • Add DBU (1.2 eq) or

      
       at 0°C.[1][2]
      
    • Stir for 2 hours. The base promotes the elimination of Acetic Acid (AcOH).[2]

    • Regioselectivity:[1][2] Elimination can occur towards C2 or C4.[1][2] Thermodynamic control typically favors the conjugated nitro-enol ether (the target 6-nitro isomer) due to resonance stabilization between the Oxygen lone pair and the Nitro group.[1][2]

  • Purification:

    • Quench with saturated

      
      .[1][2] Extract with DCM.[1][2]
      
    • Purify via flash column chromatography on silica gel.[1][2] Warning: Nitro-enol ethers can be silica-sensitive.[1][2] Use silica pre-treated with 1%

      
       to neutralize acidity.[1][2]
      

Part 3: Reactivity & Applications[1][2][8][9][11]

The 6-nitro-3,4-dihydro-2H-pyran molecule is a versatile "chameleon" reagent in organic synthesis.[1]

Electronic Profile (Push-Pull System)

The molecule possesses a


-nitro enol ether  motif.[1][2]
  • Oxygen (Position 1): Pushes electron density into the ring.[1][2]

  • Nitro (Position 6): Pulls electron density.[1][2]

  • Net Effect: The C5 carbon is nucleophilic (similar to an enamine), while the C6 carbon is electrophilic (susceptible to

    
    -like substitution or Michael addition).[1][2]
    
Key Transformations
Reaction TypeReagentProduct OutcomeMechanism
Inverse Diels-Alder Electron-Rich AlkenesBicyclic Nitro-Pyran Systems[4+2] Cycloaddition (LUMO-diene controlled)
Michael Addition Grignard / Cuprates4-Substituted Nitro-pyransConjugate Addition to the nitro-alkene system
Nitro-Nef Reaction

/ Water

-Keto Lactones
Hydrolysis of the nitro group to a carbonyl
Experimental Workflow: Inverse Electron Demand Diels-Alder (IEDDA)

This is the primary application for this scaffold in drug discovery (synthesis of complex alkaloids).[1][2]

Reactivity Substrate 6-Nitro-3,4-dihydro-2H-pyran TS [4+2] Transition State Substrate->TS Heat / Lewis Acid Reagent Electron-Rich Vinyl Ether Reagent->TS Product Fused Bicyclic Heterocycle TS->Product Regioselective Cyclization

Figure 2: Workflow for using the target molecule as a heterodiene in IEDDA reactions.

Part 4: Safety & Handling Protocols

Hazard Class: Nitro compounds are potential energetic materials.[1][2] Enol ethers are hydrolytically unstable.[1][2]

  • Storage: Store at -20°C under Argon. The compound is sensitive to moisture (hydrolysis to nitro-aldehydes) and light.[1][2]

  • Explosion Hazard: While low MW nitro compounds can be explosive, the oxygenation of the ring provides some balance.[1][2] However, do not distill to dryness .[1][2] Potentially unstable peroxides may form at the ether linkage.[1][2]

  • Toxicity: Treat as a potential alkylating agent.[1][2] Use double nitrile gloves and work in a fume hood.[1][2]

References

  • Chemical Identity & CAS Verification

    • Source: ChemScene Database. "6-Nitro-3,4-dihydro-2H-pyran (CAS 1881293-20-4)."[1][2]

  • Synthesis of Nitro-Enol Ethers (Mechanistic Grounding)

    • Source: Organic Chemistry Portal.[1][2] "Synthesis of 3,4-dihydro-2H-pyrans and derivatives."

    • URL:[Link]

  • Reactivity of Nitro-Olefins (IEDDA Reactions)

    • Source: Beilstein Journal of Organic Chemistry.[1][2] "Diastereoselective synthesis of functionalized pyrans."

    • URL:[Link][1][2]

  • Isomer Data (L-Pyroglutamic Acid)

    • Source: PubChem Compound Summary.[1][2] "Pyroglutamic acid (C5H7NO3)."[1][2]

    • URL:[Link][1][2]

Sources

Methodological & Application

Application Note: A Protocol for the Synthesis of 6-Nitro-3,4-dihydro-2H-pyran

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This document provides a comprehensive guide for the synthesis of 6-nitro-3,4-dihydro-2H-pyran, a valuable heterocyclic building block for research and development in medicinal chemistry. The synthesis begins with the readily available starting material, 3,4-dihydro-2H-pyran (DHP). The core of this transformation is the nitration of the electron-rich vinyl ether moiety within DHP. Due to the acid-sensitivity of DHP and the potential for vigorous, uncontrolled reactions, this guide details a carefully controlled electrophilic addition-elimination strategy. This approach utilizes a milder nitrating agent, acetyl nitrate, generated in situ, to afford a stable intermediate, which is subsequently converted to the target product. This protocol emphasizes safety, mechanistic understanding, and rigorous characterization to ensure reproducibility and purity.

Mechanistic Rationale and Scientific Principles

The synthesis of 6-nitro-3,4-dihydro-2H-pyran hinges on the unique electronic properties of the vinyl ether functional group in the starting material. A deep understanding of the reaction mechanism is critical for optimizing conditions and minimizing side products.

The Inherent Reactivity of 3,4-Dihydro-2H-pyran (DHP)

The reactivity of DHP is dominated by its vinyl ether component, where the endocyclic oxygen atom's lone pairs of electrons are in conjugation with the π-system of the carbon-carbon double bond. This delocalization significantly increases the electron density of the double bond, making it exceptionally nucleophilic and highly susceptible to attack by electrophiles.[1][2] This enhanced reactivity, however, also makes the molecule prone to polymerization or decomposition under strongly acidic conditions. Therefore, the choice of a suitable, moderately reactive electrophile is paramount.

Selection of the Nitrating Agent: Acetyl Nitrate

Standard nitration conditions, such as a mixture of concentrated nitric and sulfuric acids, generate the highly reactive nitronium ion (NO₂⁺).[3][4] While effective for de-activated aromatic systems, this potent electrophile is too harsh for DHP and would likely lead to uncontrollable, exothermic reactions and product degradation.

To mitigate this, our protocol employs acetyl nitrate (CH₃COONO₂), a milder and more selective nitrating agent. Acetyl nitrate is conveniently generated in situ by reacting concentrated nitric acid with acetic anhydride at low temperatures. This reagent provides a controlled source of an electrophilic nitro group suitable for addition to sensitive alkenes.

Proposed Two-Step Reaction Pathway

The conversion of DHP to 6-nitro-3,4-dihydro-2H-pyran is best conceptualized as a two-step process: an initial electrophilic addition followed by an elimination.

  • Step 1: Electrophilic Addition. The π-bond of DHP attacks the electrophilic nitrogen atom of acetyl nitrate. This addition follows Markovnikov's rule, where the electrophile (NO₂) adds to the less substituted carbon (C5), resulting in the formation of a resonance-stabilized oxocarbenium ion at the more substituted carbon (C6).[1] The proximate acetate anion then acts as a nucleophile, attacking the C6 carbocation to yield a stable 6-acetoxy-5-nitrotetrahydropyran intermediate.

  • Step 2: Base-Mediated Elimination. The intermediate is then treated with a non-nucleophilic base, such as 1,8-Diazabicycloundec-7-ene (DBU) or triethylamine (TEA), to promote the elimination of acetic acid. The base abstracts the proton at C5, leading to the formation of a double bond between C5 and C6 and the expulsion of the acetate leaving group, yielding the final target compound, 6-nitro-3,4-dihydro-2H-pyran.

Reaction_Mechanism Proposed Reaction Mechanism cluster_0 Step 1: Electrophilic Addition cluster_1 Step 2: Elimination DHP 3,4-Dihydro-2H-pyran Intermediate Oxocarbenium Ion (Resonance Stabilized) DHP->Intermediate Electrophilic Attack AcetylNitrate Acetyl Nitrate (CH₃COONO₂) Product1 6-Acetoxy-5-nitrotetrahydropyran Intermediate->Product1 Nucleophilic Attack (AcO⁻) FinalProduct 6-Nitro-3,4-dihydro-2H-pyran Product1->FinalProduct E2 Elimination (- AcOH) Base Base (e.g., DBU)

Caption: Proposed two-step reaction mechanism.

Critical Safety Protocols: Managing Nitration Hazards

Nitration reactions are energetically favorable and can be highly exothermic, posing significant safety risks if not managed properly.[5] Strict adherence to safety protocols is mandatory.

  • Chemical Hazards:

    • Nitric Acid: Extremely corrosive and a strong oxidizer. Capable of causing severe chemical burns upon contact. Inhalation of its fumes is toxic.[6][7]

    • Acetic Anhydride: Corrosive, lachrymatory, and reacts exothermically with water.

    • Nitrating Mixture: The combination of nitric acid and other reagents can react violently with organic compounds.[8] The reaction can generate toxic nitrogen dioxide (NO₂) gas, which is identifiable by its reddish-brown color.

    • Thermal Runaway: The reaction is exothermic. Inadequate cooling can lead to a rapid increase in temperature, potentially causing the reaction to boil over or decompose explosively.[5]

  • Engineering Controls:

    • All steps of this procedure must be performed inside a certified chemical fume hood with a lowered sash.

    • A blast shield should be placed between the operator and the reaction apparatus.

    • Ensure immediate access to an emergency eyewash station and safety shower.[6]

  • Personal Protective Equipment (PPE):

    • Wear chemical safety goggles and a full-face shield at all times.[6][8]

    • Use acid-resistant gloves (e.g., butyl rubber or Viton). Double-gloving is recommended.

    • A flame-retardant lab coat is mandatory.[8]

  • Emergency Preparedness:

    • Have a neutralizing agent (e.g., sodium bicarbonate) and a spill containment kit readily available.

    • Never work alone when performing a nitration reaction.

Detailed Experimental Protocol

This protocol is divided into two main parts: the synthesis of the stable intermediate and its subsequent conversion to the final product.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
3,4-Dihydro-2H-pyran (DHP)≥97%Sigma-AldrichShould be freshly distilled if older stock
Fuming Nitric Acid (≥90%)ACS ReagentFisher ScientificHandle with extreme caution
Acetic Anhydride≥98%Sigma-Aldrich
Dichloromethane (DCM)AnhydrousFisher ScientificSolvent for extraction
Sodium Bicarbonate (NaHCO₃)ACS GradeVWRFor neutralization wash
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory GradeVWRFor drying organic layers
1,8-Diazabicycloundec-7-ene (DBU)≥98%Sigma-AldrichNon-nucleophilic base for elimination
Diethyl EtherACS GradeFisher ScientificFor extraction
Silica Gel230-400 meshVWRFor column chromatography
Experimental Workflow

G cluster_A Part A: Synthesis of Intermediate cluster_B Part B: Elimination & Purification A1 Prepare Acetyl Nitrate (AcOH in HNO₃ at 0-5°C) A2 Slowly Add DHP (Maintain T < 10°C) A1->A2 A3 Stir for 1 hour at 5°C A2->A3 A4 Quench Reaction (Pour onto ice water) A3->A4 A5 Extract with DCM A4->A5 A6 Wash Organic Layer (H₂O, NaHCO₃, Brine) A5->A6 A7 Dry and Concentrate A6->A7 B1 Dissolve Crude Intermediate in DCM A7->B1 Crude Intermediate B2 Add DBU (Stir at RT) B1->B2 B3 Monitor by TLC B2->B3 B4 Work-up (Wash with dilute HCl, H₂O) B3->B4 B5 Dry and Concentrate B4->B5 B6 Purify by Column Chromatography B5->B6 end Characterization (NMR, IR, MS) B6->end Pure Product

Caption: Step-by-step experimental workflow.

Step-by-Step Procedure

Part A: Synthesis of 6-Acetoxy-5-nitrotetrahydropyran

  • Preparation of Acetyl Nitrate: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool 50 mL of acetic anhydride to 0°C using an ice-salt bath.

  • With vigorous stirring, add 10 mL of fuming nitric acid (≥90%) dropwise from the addition funnel. Crucially, maintain the internal temperature between 0-5°C throughout the addition. The addition should take approximately 30-45 minutes.

  • After the addition is complete, stir the resulting solution for an additional 15 minutes at 0-5°C. This is your acetyl nitrate nitrating mixture.

  • Nitration of DHP: In a separate flask, prepare a solution of 8.4 g (0.1 mol) of 3,4-dihydro-2H-pyran in 20 mL of acetic anhydride.

  • Add this DHP solution dropwise to the cold, stirred nitrating mixture. Maintain the reaction temperature below 10°C. This addition should take approximately 1 hour.

  • Once the addition is complete, let the reaction stir for an additional hour at 5°C.

  • Work-up: Slowly pour the reaction mixture into a beaker containing 500 g of crushed ice with vigorous stirring.[9]

  • Transfer the quenched mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).

  • Combine the organic layers and wash sequentially with cold water (100 mL), saturated sodium bicarbonate solution (2 x 100 mL, vent frequently to release CO₂ ), and finally with saturated brine (100 mL).[9]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. The resulting oil is the crude 6-acetoxy-5-nitrotetrahydropyran intermediate.

Part B: Elimination to 6-Nitro-3,4-dihydro-2H-pyran and Purification

  • Elimination Reaction: Dissolve the crude intermediate oil from Part A in 150 mL of dichloromethane.

  • To this solution, add 1.2 equivalents of 1,8-Diazabicycloundec-7-ene (DBU) dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Transfer the reaction mixture to a separatory funnel and wash with dilute HCl (1M, 2 x 100 mL) to remove the DBU, followed by water (100 mL) and brine (100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel, using a gradient eluent system (e.g., starting with 5% ethyl acetate in hexanes and gradually increasing to 20% ethyl acetate in hexanes) to isolate the pure 6-nitro-3,4-dihydro-2H-pyran.[10][11]

Product Characterization

Rigorous analytical characterization is essential to confirm the structure and purity of the synthesized 6-nitro-3,4-dihydro-2H-pyran.

Spectroscopic Data (Predicted)
TechniqueExpected Observations
¹H NMR Vinyl Proton (H5): δ ≈ 6.5-6.8 ppm (doublet). H6 Proton: δ ≈ 5.0-5.3 ppm (doublet). Other Protons: Multiplets in the δ 1.8-4.2 ppm region.
¹³C NMR C6 (O-C-N): δ ≈ 100-105 ppm. C5 (=C-NO₂): δ ≈ 140-145 ppm. Other Carbons: Signals in the δ 20-70 ppm range.
IR (Infrared) NO₂ Asymmetric Stretch: ~1550 cm⁻¹. NO₂ Symmetric Stretch: ~1350 cm⁻¹. C=C Stretch: ~1650 cm⁻¹.
MS (Mass Spec) [M]+: Expected molecular ion peak corresponding to the formula C₅H₇NO₃ (m/z = 129.04).

References

  • Nitration reaction safety - YouTube. (2024).
  • MIXED NITRATING ACID (greater than 50% HN03) - East Harbour Group. (2022).
  • Nitric Acid Safety Tips & Health Hazards | VelocityEHS. (2015).
  • Technical Support Center: Work-up Procedures for Aromatic Nitration Reactions - Benchchem. (n.d.).
  • What safety precautions should I take when handling nitric acid? - Quora. (2024).
  • A Technical Guide to Dihydro-2H-pyran-3(4H)-one: Synthesis, Properties, and Applications in Drug Discovery - Benchchem. (n.d.).
  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018).
  • Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group - Beilstein Journals. (2016).
  • 3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist - PMC. (n.d.).
  • Synthesis of 3,4-dihydro-2H-pyrans - Organic Chemistry Portal. (n.d.).
  • An In-depth Technical Guide to the Electrophilic Addition Mechanism of 3,4-Dihydro-2H-pyran - Benchchem. (n.d.).
  • Mechanism of Nitration: Electrophilic Substitution Reaction - YouTube. (2022).
  • 3,4-Dihydro-2H-pyran Dihydropyran (3,4-Dihydro-2-H-pyran) - Sigma-Aldrich. (1993).
  • Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes - MDPI. (2023).
  • Characterization of Dihydro-2H-pyran-3(4H)-one: A Comparative Guide to Analytical Methods - Benchchem. (n.d.).
  • Aromatic nitration under various conditions. | Download Scientific Diagram - ResearchGate. (n.d.).
  • Synthesis of Dihydro-2H-pyran-3(4H)-one: An Application Note and Experimental Protocol - Benchchem. (n.d.).
  • Navigating the Catalytic Landscape for 6-Methoxydihydro-2h-pyran-3(4h)-one Synthesis: A Comparative Guide - Benchchem. (n.d.).
  • Preparation, Characterization of New 2-Oxo Pyran Derivatives by AL2O3-OK Solid Base Catalyst and Biological Activity Evaluation - Central Asian Journal of Medical and Natural Science. (2023).
  • 3,4-Dihydropyran - Wikipedia. (n.d.).
  • Application Notes and Protocols for the Purification of Dihydro-2H-pyran-3(4H)-one - Benchchem. (n.d.).
  • Synthesis of 3,4-dihydro-2H-pyrans by hetero-Diels–Alder reactions of functionalized α,β-unsaturated carbonyl compounds with N-vinyl-2-oxazolidinone - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
  • Dihydropyran (DHP) - Common Organic Chemistry. (n.d.).
  • 3,4-Dihydro-2H-pyran(110-87-2) 1H NMR spectrum - ChemicalBook. (n.d.).
  • Synthesis of dihydro-2H-pyran-3(4H)-one - Enamine. (n.d.).
  • Classical mechanism of nitration known as the ingold‐hughes or polar... - ResearchGate. (n.d.).
  • Application Notes and Protocols: 1H and 13C NMR Characterization of 6-Methoxydihydro-2H-pyran-3(4H)-one - Benchchem. (n.d.).
  • Synthesis, characterization of 2-amino-pyran and derivatives evaluation of the bacterial, antioxidant and anticancer activity - ScienceScholar. (2022).
  • Purification of 3,4-Dihydro-6-methyl-2-pyridone: Application Notes and Protocols - Benchchem. (n.d.).
  • Synthesis of dihydro-2H-pyran-3(4H)-one - Arkivoc. (2012).

Sources

Application Note: Inverse Electron Demand Diels-Alder Strategies for Nitro-Functionalized Dihydropyrans

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals focusing on the synthesis and utility of functionalized heterocycles. It addresses the Inverse Electron Demand Hetero-Diels-Alder (IEDHDA) reaction, specifically focusing on the synthesis and reactivity of 6-nitro-3,4-dihydro-2H-pyran and its derivatives.[1]

Executive Summary

The 6-nitro-3,4-dihydro-2H-pyran scaffold represents a unique class of "push-pull" olefins (cyclic


-nitro enol ethers) that serve as versatile intermediates for the synthesis of amino sugars, functionalized pyrans, and peptidomimetics.[1] While often mischaracterized in terms of reactivity "demand," this guide clarifies that these electron-deficient scaffolds are primarily synthesized via Inverse Electron Demand Hetero-Diels-Alder (IEDHDA)  reactions.[1] Once formed, they typically act as highly reactive electron-deficient dienophiles  in Normal Demand cycloadditions or as Michael acceptors.[1] This protocol details the IEDHDA assembly of the nitro-pyran core and outlines its subsequent utility in drug discovery.

Scientific Foundation & Mechanistic Insight[1]

The "Demand" Paradox

To effectively use 6-nitro-3,4-dihydro-2H-pyran, one must distinguish between its formation and its reactivity :

  • Synthesis (IEDHDA): The construction of the nitro-dihydropyran ring typically involves an Inverse Electron Demand cycloaddition between an electron-deficient heterodiene (e.g.,

    
    -nitro- 
    
    
    
    -unsaturated ketone) and an electron-rich dienophile (e.g., vinyl ether).[1]
  • Reactivity (Normal Demand): Once formed, the 6-nitro-3,4-dihydro-2H-pyran possesses a nitro group conjugated to the enol ether double bond.[1] The strong electron-withdrawing nature of the nitro group dominates, making the alkene electron-deficient .[1] Therefore, it reacts as a dienophile in Normal Demand Diels-Alder reactions with electron-rich dienes (e.g., Danishefsky’s diene).[1]

Frontier Molecular Orbital (FMO) Theory

In the IEDHDA synthesis of the scaffold:

  • Heterodiene (LUMO): The

    
    -nitro-enone possesses a low-lying LUMO due to the nitro group's strong electron-withdrawing effect.[1]
    
  • Dienophile (HOMO): The electron-rich vinyl ether (or enamine) has a high-lying HOMO.[1]

  • Interaction: The dominant orbital interaction is

    
    .[1] This small energy gap facilitates rapid cycloaddition under mild conditions.[1]
    
Mechanistic Pathway

The reaction proceeds via a concerted [4+2] cycloaddition, often asynchronous, where the bond formation at the


-carbon of the heterodiene (most electrophilic) and the 

-carbon of the vinyl ether (most nucleophilic) is advanced in the transition state.[1]

IEDDA_Mechanism cluster_orbitals FMO Interaction Heterodiene Electron-Poor Heterodiene (α-Nitro-enone) LUMO TS Transition State [4+2] Concerted Asynchronous Heterodiene->TS LUMO Interaction Dienophile Electron-Rich Dienophile (Vinyl Ether) HOMO Dienophile->TS HOMO Interaction Product 6-Nitro-3,4-dihydro-2H-pyran (Cyclic α-Nitro Enol Ether) TS->Product Cyclization Orbitals LUMO(Diene) - HOMO(Dienophile) Gap < 6 eV

Figure 1: Mechanistic pathway for the IEDHDA synthesis of nitro-dihydropyrans.

Experimental Protocol: Synthesis of 6-Nitro-3,4-dihydro-2H-pyran Scaffolds

This protocol describes the Three-Component Domino Knoevenagel / Hetero-Diels-Alder Reaction , the most efficient method to access these scaffolds.

Reagents & Materials
  • Component A (Aldehyde): Nitroacetaldehyde equivalent (often generated in situ) or

    
    -nitro-ketone precursor.[1] Note: For stable handling, use ethyl nitroacetate + orthoformate or pre-formed nitro-enones.[1]
    
  • Component B (Dienophile): Ethyl vinyl ether (EVE) or 3,4-dihydro-2H-pyran (DHP) for bicyclic systems.[1]

  • Catalyst: Ytterbium(III) triflate [Yb(OTf)

    
    ] (10 mol%) or L-Proline (organocatalytic route).[1]
    
  • Solvent: Dichloromethane (DCM) or Toluene (anhydrous).[1]

General Procedure (Standard Scale: 1.0 mmol)
  • Catalyst Activation:

    • Flame-dry a 25 mL round-bottom flask under Argon.

    • Add Yb(OTf)

      
       (62 mg, 0.1 mmol) and a magnetic stir bar.
      
    • Cool to room temperature under Argon flow.[1]

  • Reactant Assembly:

    • Add anhydrous DCM (5 mL).

    • Add the Nitro-Heterodiene Precursor (e.g., mixture of aldehyde and nitro-compound, or pre-formed 3-nitro-but-3-en-2-one) (1.0 mmol).[1]

    • Critical Step: If generating the heterodiene in situ (Knoevenagel), stir for 30 min at RT before adding the dienophile.

  • Cycloaddition (IEDDA):

    • Add Ethyl Vinyl Ether (1.5 mmol, 1.5 equiv) dropwise via syringe.[1]

    • Observation: The reaction is often exothermic.[1] Monitor internal temperature.[1]

    • Stir at 25°C for 4–12 hours. Monitor conversion by TLC (Hexane/EtOAc 4:1).[1] The product usually appears as a UV-active spot that stains yellow/brown with anisaldehyde.[1]

  • Work-up:

    • Quench with saturated aqueous NaHCO

      
       (10 mL).
      
    • Extract with DCM (3 x 10 mL).[1]

    • Dry combined organics over Na

      
      SO
      
      
      
      , filter, and concentrate under reduced pressure.[1]
    • Caution: Nitro-dihydropyrans can be sensitive to hydrolysis.[1] Avoid prolonged exposure to acidic aqueous layers.[1]

  • Purification:

    • Flash column chromatography on silica gel (neutralized with 1% Et

      
      N).[1]
      
    • Eluent: Gradient of Hexane -> 10% EtOAc/Hexane.[1]

    • Yield Target: 65–85%.

Data Interpretation (Characterization)
TechniqueExpected SignalStructural Insight

H NMR

5.5–6.0 ppm (s, 1H)
Olefinic proton at C5 (if nitro is at C6).[1]

H NMR

4.8–5.2 ppm (dd, 1H)
Acetal proton at C2 (anomeric center).[1]
IR Spectroscopy ~1530 cm

& 1350 cm

Strong NO

asymmetric/symmetric stretch.[1]
IR Spectroscopy ~1640 cm

C=C stretch (polarized by nitro/oxygen).[1]

Reactivity & Applications: Using the Reagent

Once synthesized, the 6-nitro-3,4-dihydro-2H-pyran is a valuable intermediate.[1]

Functionalization Workflow

The nitro group activates the C5-C6 double bond for further functionalization, often reversing the standard reactivity of enol ethers.[1]

Reactivity_Workflow Start 6-Nitro-3,4-dihydro-2H-pyran (Scaffold) Path1 Reduction (H2/Pd-C or Zn/HCl) Start->Path1 Path2 Normal Demand Diels-Alder (with Danishefsky's Diene) Start->Path2 Path3 Michael Addition (Nucleophilic Attack at C5) Start->Path3 Prod1 Amino-Sugars / Amino-Pyrans (Antibiotic Core) Path1->Prod1 Prod2 Bicyclic Nitro-Compounds (Complex Alkaloids) Path2->Prod2 Prod3 C5-Functionalized Pyrans Path3->Prod3

Figure 2: Downstream applications of the nitro-dihydropyran scaffold.

Case Study: Synthesis of Amino-Sugars
  • Transformation: Reduction of the nitro group.[1]

  • Protocol: Dissolve 6-nitro-3,4-dihydro-2H-pyran in MeOH. Add Raney Nickel (10 wt%) or Pd/C. Stir under H

    
     (1 atm) for 2 h.
    
  • Result: Formation of the corresponding amino-pyran, a core motif in aminoglycoside antibiotics.[1]

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield Hydrolysis of enol etherEnsure anhydrous conditions; add 1% Et

N to column solvent.[1]
No Reaction High LUMO energy of dieneUse a stronger Lewis Acid (e.g., Eu(fod)

or TiCl

) to lower the LUMO.[1]
Polymerization Cationic polymerization of vinyl etherPerform reaction at lower temperature (0°C to -78°C); slow addition of dienophile.[1]
Regioisomer Mix Poor orbital coefficient controlIncrease steric bulk of the vinyl ether or use a chiral ligand (e.g., Cu-Box) for control.[1]

References

  • Tietze, L. F. (1996).[1] "Domino Reactions in Organic Synthesis." Chemical Reviews, 96(1), 115–136.[1] Link[1]

  • Boger, D. L. (1987).[1] "Diels-Alder Reactions of Heterocyclic Aza Dienes." Chemical Reviews, 87(4), 1027–1058.[1] Link[1]

  • Denmark, S. E., & Thorarensen, A. (1996).[1] "Tandem [4+2]/[3+2] Cycloadditions of Nitroalkenes." Chemical Reviews, 96(1), 137–166.[1] Link[1]

  • Pace, D. P., et al. (2021).[1] "Molecular Iodine Catalyzed Synthesis of Substituted Pyrans." Journal of Organic Chemistry, 86, 8154-8171.[1] Link[1]

  • ChemSrc Database. (2023).[1] "6-nitro-3,4-dihydro-2H-pyran CAS: 1881293-20-4."[1][2] Link

Sources

Application Note & Protocol: Stereoselective Conjugate Addition to 6-Nitro-3,4-dihydro-2H-pyran

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Functionalized Tetrahydropyrans

The tetrahydropyran (THP) ring is a privileged scaffold found in a vast array of natural products and pharmaceutically active compounds, prized for its conformational stability and favorable metabolic profile.[1] The targeted synthesis of substituted THP derivatives is therefore a cornerstone of modern medicinal chemistry. 6-Nitro-3,4-dihydro-2H-pyran emerges as a potent and versatile building block for this purpose. Its electron-deficient double bond, activated by the powerful electron-withdrawing nitro group, renders it an excellent Michael acceptor.[2]

This document provides a comprehensive guide to the conjugate addition (Michael addition) of carbon nucleophiles to 6-nitro-3,4-dihydro-2H-pyran. We will delve into the underlying mechanistic principles that govern the reaction, offer a detailed, self-validating experimental protocol, and provide guidance on the characterization of the resulting highly functionalized tetrahydropyran products. The methodologies described herein are designed to be robust and adaptable, serving as a foundational protocol for the synthesis of novel chemical entities for research and drug discovery.

Mechanistic Rationale and Causality

The conjugate addition to a nitroalkene is one of the most reliable methods for carbon-carbon bond formation in organic synthesis.[3] The reaction's efficiency is rooted in the electronic nature of the 6-nitro-3,4-dihydro-2H-pyran substrate.

Pillar 1: Electrophile Activation The nitro group (–NO₂) exerts a strong electron-withdrawing effect through both resonance and induction. This effect polarizes the π-system of the double bond, creating a significant partial positive charge (δ+) on the C5 carbon, rendering it highly electrophilic and susceptible to attack by a nucleophile.

Pillar 2: Nucleophile Generation and Attack The reaction requires a nucleophile, typically a carbanion or its equivalent, generated from a CH-acidic compound (e.g., a malonate ester, β-keto ester, or nitroalkane) in the presence of a base.[4] In organocatalytic variants, a chiral secondary amine can react with an aldehyde or ketone to form a more nucleophilic enamine intermediate, which then attacks the Michael acceptor.[2][5] This attack forms a new C-C bond at the C5 position and generates a nitronate anion intermediate.

Pillar 3: Protonation and Stereocontrol The reaction is completed by the protonation of the nitronate intermediate. The stereochemical outcome of this step can often be controlled, particularly when using chiral organocatalysts that create a defined chiral environment around the reacting species.[5][6] Bifunctional catalysts, such as those containing a thiourea and an amine moiety, can activate both the nucleophile and the electrophile simultaneously through hydrogen bonding, leading to high levels of stereoselectivity.[7]

Conjugate_Addition_Mechanism Substrate 6-Nitro-3,4-dihydro-2H-pyran (Michael Acceptor) Intermediate Resonance-Stabilized Nitronate Intermediate Nucleophile Nucleophile (Nu-H) + Base Nucleophile->Substrate 1. Michael Addition Product Functionalized 6-Nitro-tetrahydropyran Intermediate->Product 2. Protonation (H+)

Caption: General mechanism of the conjugate addition to 6-nitro-3,4-dihydro-2H-pyran.

Essential Safety and Handling Precautions

Nitroalkenes and related nitro compounds are energetically potent and should be handled with care. Adherence to strict safety protocols is mandatory.[8]

  • Personal Protective Equipment (PPE): Always wear a flame-resistant laboratory coat, chemical splash goggles, a face shield, and double-glove with chemical-resistant nitrile or neoprene gloves.[8][9]

  • Ventilation: All manipulations involving 6-nitro-3,4-dihydro-2H-pyran must be performed inside a certified chemical fume hood to avoid inhalation of potentially harmful vapors.[10]

  • Thermal Hazards: Avoid heating nitroalkenes unless absolutely necessary and behind a blast shield. The reaction described in this protocol is conducted at room temperature to minimize risk.

  • Waste Disposal: All waste containing nitro compounds must be segregated into a dedicated, labeled hazardous waste container for disposal according to institutional guidelines.[8] Do not mix with strong oxidizing or reducing agents.

Experimental Protocol: Michael Addition of Dimethyl Malonate

This protocol details a general procedure for the conjugate addition of a soft carbon nucleophile, dimethyl malonate, to 6-nitro-3,4-dihydro-2H-pyran using a simple base catalyst. This method is chosen for its reliability and straightforward execution.

4.1. Materials and Equipment

  • Reagents: 6-nitro-3,4-dihydro-2H-pyran, dimethyl malonate, sodium bicarbonate (NaHCO₃), ethyl acetate (EtOAc), hexane, deionized water, saturated aqueous ammonium chloride (NH₄Cl), anhydrous magnesium sulfate (MgSO₄).

  • Equipment: Round-bottom flask, magnetic stirrer and stir bar, TLC plates (silica gel), separatory funnel, rotary evaporator, glass column for chromatography, standard laboratory glassware.

4.2. Quantitative Reagent Data

ReagentMolar Mass ( g/mol )Amount (mmol)EquivalentsMass/Volume
6-Nitro-3,4-dihydro-2H-pyran143.111.01.0143 mg
Dimethyl Malonate132.121.51.5198 mg (0.17 mL)
Sodium Bicarbonate (1M aq.)84.011.01.01.0 mL
Ethyl Acetate (solvent)---~5 mL + eluent

4.3. Step-by-Step Methodology

  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 6-nitro-3,4-dihydro-2H-pyran (143 mg, 1.0 mmol). Dissolve the substrate in ethyl acetate (5 mL).

  • Addition of Nucleophile: Add dimethyl malonate (0.17 mL, 1.5 mmol) to the stirring solution.

  • Initiation of Reaction: Add 1M aqueous sodium bicarbonate solution (1.0 mL, 1.0 mmol) to the mixture.[11] The reaction is typically biphasic.

  • Reaction Monitoring: Vigorously stir the mixture at room temperature (20-25 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (e.g., 7:3 v/v) eluent system. The disappearance of the starting nitro-pyran spot indicates reaction completion. This typically takes 4-12 hours.

  • Workup - Quenching: Once the reaction is complete, quench the mixture by adding saturated aqueous NH₄Cl solution (10 mL).

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Workup - Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel. Elute with a gradient of hexane and ethyl acetate to isolate the pure product.

  • Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Caption: A streamlined workflow for the synthesis and isolation of the conjugate adduct.

Product Characterization Guide

Confirming the structure of the resulting dimethyl 2-(6-nitro-tetrahydro-2H-pyran-5-yl)malonate is critical. The following are expected spectroscopic signatures.

  • ¹H NMR Spectroscopy:

    • Appearance of a new signal for the methine proton at the C5 position, coupled to adjacent protons.

    • Signals corresponding to the two diastereotopic methoxycarbonyl (–COOCH₃) groups.

    • Complex multiplets for the tetrahydropyran ring protons. The chemical shifts and coupling constants will be indicative of the stereochemistry.[12][13]

  • ¹³C NMR Spectroscopy:

    • Appearance of new signals for the malonate carbons (methine, carbonyls).

    • Shift of the former sp² carbons of the double bond to sp³-hybridized signals in the aliphatic region.

  • IR Spectroscopy:

    • Disappearance of the C=C stretch of the nitroalkene.

    • Strong asymmetric and symmetric stretches for the NO₂ group (typically ~1550 and ~1350 cm⁻¹).

    • Strong C=O stretching frequency for the ester groups (~1735 cm⁻¹).

  • Mass Spectrometry: The molecular ion peak (M⁺) or protonated molecule ([M+H]⁺) corresponding to the calculated mass of the adduct (C₁₀H₁₅NO₇, MW: 277.23).

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Reaction is sluggish or incomplete Insufficient mixing in the biphasic system.Increase the stirring speed to create a fine emulsion. A phase-transfer catalyst could also be employed.
Low reactivity of the nucleophile or base.Consider a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in an anhydrous solvent like THF.
Low Yield Product decomposition on silica gel.Deactivate the silica gel with triethylamine before use, or use an alternative stationary phase like alumina.
Oligomerization of the nitroalkene.[7]Ensure the nucleophile is added before the base, and maintain a slight excess of the nucleophile.
Complex product mixture Formation of diastereomers.This is expected with a simple base. For stereocontrol, an organocatalytic approach is recommended.[2][5]
Side reactions (e.g., hydrolysis of ester).Ensure the reaction is not run for an excessively long time and perform the workup promptly upon completion.

Conclusion

The protocol described provides a reliable and accessible method for the conjugate addition to 6-nitro-3,4-dihydro-2H-pyran, yielding valuable, highly functionalized tetrahydropyran derivatives. The resulting γ-nitro malonate products are versatile synthetic intermediates, as the nitro group can be readily transformed into other functional groups, such as amines or carbonyls, opening avenues for the creation of diverse molecular libraries. By understanding the core mechanistic principles and adhering to the procedural and safety guidelines, researchers can effectively leverage this chemistry for applications in drug discovery and complex molecule synthesis.

References

  • Alonso, D. A., Baeza, A., Chinchilla, R., Gómez, C., Guillena, G., Pastor, I. M., & Ramón, D. J. (2017). Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes. Molecules, 22(6), 895. [Link]

  • McCooey, S. H., & Connon, S. J. (2007). Enantioselective Organocatalytic Direct Michael Addition of Nitroalkanes to Nitroalkenes Promoted by a Unique Bifunctional DMAP-Thiourea. Angewandte Chemie International Edition, 46(45), 8689-8691. [Link]

  • ResearchGate. (2017). Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes. Molecules. [Link]

  • Gawande, M. B., et al. (2020). An Efficient and Sustainable Protocol for the Synthesis of Poly-Functionalized-Pyran Derivatives under Ultrasound Irradiation. Polycyclic Aromatic Compounds. [Link]

  • Alonso, D. A., et al. (2017). Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes. Semantic Scholar. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Nitro compounds by 1,4-addition. . [Link]

  • Ahmadi, S., et al. (2023). Multicomponent synthesis of novel functionalized spiroindenopyridotriazine-4H-pyrans. RSC Advances. [Link]

  • Rychnovsky, S. D., & Kim, J. (2001). A Highly Stereoselective Approach to the Synthesis of Functionalized Pyran Derivatives by Lewis Acid Assisted Ketal Reduction and Allylation. The Journal of Organic Chemistry, 66(12), 4290-4295. [Link]

  • Wang, F., et al. (2014). Asymmetric Michael addition of α-fluoro-α-nitroalkanes to nitroolefins: facile preparation of fluorinated amines and tetrahydropyrimidines. Chemical Communications. [Link]

  • Kumar, A., et al. (2015). Synthesis of functionalized pyrazolopyran derivatives: comparison of two-step vs. one-step vs. microwave-assisted protocol and X-ray crystallographic analysis. Journal of Chemical Sciences. [Link]

  • ResearchGate. (n.d.). Synthesis of polyfunctionalized 4H-pyran derivatives. ResearchGate. [Link]

  • van der Heijden, L. A. M., et al. (2021). A Short Route to Midazolam via Michael Addition to a Nitroolefin. Organic Process Research & Development. [Link]

  • ResearchGate. (2012). Organocatalytic Michael Addition of Aldehydes to Trisubstituted Nitroolefins. ResearchGate. [Link]

  • Boruah, M., & Gogoi, S. (2017). Enantioselective aminocatalysis: Michael addition of unactivated ketones to nitroolefins catalyzed by D-fructose. Journal of Chemical Sciences. [Link]

  • Wang, Y., et al. (2013). Catalytic asymmetric tandem Friedel–Crafts alkylation/Michael addition reaction for the synthesis of highly functionalized chromans. Beilstein Journal of Organic Chemistry. [Link]

  • Ievlev, M. Y., et al. (2015). Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. Beilstein Journal of Organic Chemistry. [Link]

  • Eliel, E. L., et al. (1982). Conformational analysis. 42. Monosubstituted tetrahydropyrans. Journal of the American Chemical Society. [Link]

  • Bergonzini, G., & Melchiorre, P. (2022). Catalysts' evolution in the asymmetric conjugate addition of nitroalkanes to electron-poor alkenes. Organic Chemistry Frontiers. [Link]

  • Sosnovskikh, V. Y., & Usachev, B. I. (2007). Reactions of 5-formyl- and 5-acyl-3,4-dihydro-2H-pyrans and their annelated analogs with nucleophiles. Chemistry of Heterocyclic Compounds. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Nitromethane. Carl ROTH. [Link]

  • Beilstein Journals. (n.d.). Supporting Information for Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides. Beilstein Journals. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydro-2H-pyrans. . [Link]

  • ResearchGate. (n.d.). Conjugate Addition of Nitroalkanes to Electron-Poor Alkenes (Michael Reaction). ResearchGate. [Link]

  • Kącka, A., & Mąkosza, M. (2002). Synthesis of 3,4-dihydro-2H-pyrans by hetero-Diels–Alder reactions of functionalized α,β-unsaturated carbonyl compounds with N-vinyl-2-oxazolidinone. Organic & Biomolecular Chemistry. [Link]

  • Yadav, J. S., et al. (2012). Michael-type addition of nitroalkanes to nitroalkenes in water: Synthesis of 1,3-dinitro compounds. International Journal of Research in Pharmacy and Chemistry. [Link]

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  • Frontiers. (2022). Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity. Frontiers in Chemistry. [Link]

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Application Note: Strategic Functionalization of the C-5 Position in 6-Nitro-3,4-dihydro-2H-pyran

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 6-nitro-3,4-dihydro-2H-pyran scaffold is a valuable building block in synthetic and medicinal chemistry, primarily due to the unique electronic properties imparted by the nitroalkene moiety. Functionalization at the C-5 position offers a direct route to a diverse array of complex heterocyclic structures. This technical guide provides an in-depth exploration of the chemical principles and practical protocols for modifying this key position. We will dissect the core reactivity, contrasting it with the parent dihydropyran structure, and provide detailed, field-proven methodologies for C-C, C-N, and C-S bond formation via conjugate addition. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their synthetic programs.

Introduction: The Electronically-Tuned Reactivity of 6-Nitro-3,4-dihydro-2H-pyran

The 3,4-dihydro-2H-pyran (DHP) ring is a privileged structure in numerous natural products and pharmaceutical agents. In its unsubstituted form, DHP behaves as a classic enol ether; the endocyclic oxygen donates electron density into the π-system, rendering the C=C double bond nucleophilic and highly susceptible to electrophilic attack.[1][2]

The introduction of a nitro group at the C-6 position fundamentally inverts this reactivity. The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry.[3] Its presence transforms the electron-rich enol ether into a highly electron-deficient nitroalkene system. This electronic reversal makes the C-5 position a prime target for nucleophilic, rather than electrophilic, attack. Understanding this electronic dichotomy is critical for designing successful synthetic strategies.[4]

G Start Transition Start->Transition Nucleophilic Attack at C-5 Plus1 + Nu Nu⁻ Intermediate Transition->Intermediate Resonance Plus2 + H⁺ Final Intermediate->Final Protonation Caption Resonance-Stabilized Nitronate Intermediate Intermediate->Caption

Diagram 2: General mechanism of Michael addition to 6-nitro-3,4-dihydro-2H-pyran.

Application Protocols for C-5 Functionalization

The following protocols are designed as robust starting points for laboratory execution. All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol: C-C Bond Formation via Malonate Addition

Principle: Soft carbon nucleophiles, such as the enolate of diethyl malonate, are excellent partners for Michael additions due to their steric bulk and stabilized carbanionic nature. A weak base like piperidine is sufficient to catalyze the reaction by generating a low equilibrium concentration of the enolate, which is then consumed by the nitroalkene.

Materials & Reagents
6-nitro-3,4-dihydro-2H-pyran
Diethyl malonate (1.2 eq)
Piperidine (0.1 eq)
Ethanol (anhydrous)
Diethyl ether
1M Hydrochloric acid
Saturated sodium bicarbonate solution
Saturated sodium chloride solution (brine)
Anhydrous magnesium sulfate

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 6-nitro-3,4-dihydro-2H-pyran (1.0 eq) in anhydrous ethanol (0.2 M), add diethyl malonate (1.2 eq).

  • Initiation: Add piperidine (0.1 eq) to the mixture at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 4-8 hours.

  • Workup:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the ethanol.

    • Redissolve the residue in diethyl ether.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired C-5 functionalized product.

Product Characterization: The product will show the disappearance of the vinyl protons (~6.0-7.0 ppm) in ¹H NMR and the appearance of new aliphatic protons corresponding to the newly formed stereocenter at C-5 and the malonate moiety.

Protocol: C-N Bond Formation via Amine Addition

Principle: Secondary amines readily undergo conjugate addition to nitroalkenes. The reaction is often autocatalytic but can be promoted by mild basic conditions. The resulting product is a β-nitro amine, a valuable synthetic intermediate.

Materials & Reagents
6-nitro-3,4-dihydro-2H-pyran
Morpholine (or other secondary amine, 1.1 eq)
Acetonitrile (anhydrous)
Ethyl acetate
Water
Saturated sodium chloride solution (brine)
Anhydrous sodium sulfate

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 6-nitro-3,4-dihydro-2H-pyran (1.0 eq) in anhydrous acetonitrile (0.2 M) in a round-bottom flask.

  • Nucleophile Addition: Add the secondary amine (e.g., morpholine, 1.1 eq) dropwise to the solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor progress by TLC.

  • Workup:

    • Remove the acetonitrile under reduced pressure.

    • Partition the residue between ethyl acetate and water.

    • Separate the layers and wash the organic phase with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: The crude product can often be purified by recrystallization or flash column chromatography if necessary.

Protocol: C-S Bond Formation via Thiol Addition

Principle: Thiols are exceptionally potent nucleophiles for conjugate additions. The reaction is typically fast and efficient, often catalyzed by a weak base to generate the more nucleophilic thiolate anion.

Materials & Reagents
6-nitro-3,4-dihydro-2H-pyran
Thiophenol (or other thiol, 1.1 eq)
Triethylamine (TEA, 1.2 eq)
Dichloromethane (DCM, anhydrous)
1M Hydrochloric acid
Saturated sodium chloride solution (brine)
Anhydrous magnesium sulfate

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 6-nitro-3,4-dihydro-2H-pyran (1.0 eq) in anhydrous DCM (0.2 M) and cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add the thiol (1.1 eq) followed by the dropwise addition of triethylamine (1.2 eq).

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. The reaction is usually complete within 1-2 hours.

  • Workup:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer with 1M HCl and then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent.

  • Purification: Purify the resulting β-nitro sulfide by flash column chromatography.

G start Reaction Setup (Nitroalkene + Nucleophile + Solvent) catalyst Add Catalyst/Base (e.g., Piperidine, TEA) start->catalyst reaction Stir at Defined Temperature (e.g., 0°C to RT) catalyst->reaction monitoring Monitor by TLC reaction->monitoring Check Progress workup Aqueous Workup (Quench, Extract, Wash, Dry) monitoring->workup Reaction Complete purification Purification (Column Chromatography or Recrystallization) workup->purification analysis Product Characterization (NMR, IR, MS) purification->analysis

Diagram 3: General experimental workflow for C-5 functionalization.

Advanced Methodologies: Direct C-H Functionalization

While conjugate addition represents the classical and most direct approach, the field of C-H activation offers potential alternative strategies, particularly for installing aryl or vinyl groups. [5]Direct C-H functionalization at the vinylic C-5 position of a nitroalkene is challenging but conceptually feasible using transition metal catalysis. [6]Such a reaction would likely involve an oxidative addition of the C-H bond to a metal center, followed by reductive elimination with a coupling partner. This method avoids the need for a stoichiometric nucleophile and generates the functionalized product while retaining the C5-C6 double bond, offering a distinct product portfolio compared to Michael addition. These methods are at the forefront of synthetic chemistry and require careful catalyst and condition screening.

Data Summary

The table below summarizes the methodologies discussed for the C-5 functionalization of 6-nitro-3,4-dihydro-2H-pyran.

Functionalization TypeNucleophile/Reagent ClassCatalyst/BaseTypical ConditionsProduct Type
C-C Bond Formation Malonates, β-keto estersPiperidine, DBURT, 4-12 hβ-nitro ester/ketone
C-N Bond Formation Secondary AminesNone or weak base0 °C to RT, 2-6 hβ-nitro amine
C-S Bond Formation ThiolsTriethylamine (TEA)0 °C to RT, 1-3 hβ-nitro sulfide
C-H Arylation (Advanced) Aryl Halide/Boronic AcidPd, Rh, or Ir catalystHigh Temp, 12-24 h5-aryl-6-nitro-DHP

Conclusion

The C-6 nitro group on the 3,4-dihydro-2H-pyran ring is a powerful electronic handle that dictates the synthetic utility of the scaffold. It transforms the C-5 position into a potent electrophile, enabling a host of strategic functionalizations via conjugate addition. The protocols outlined in this guide for C-C, C-N, and C-S bond formation are reliable, high-yielding, and provide access to a rich diversity of molecular architectures. These methods empower chemists in drug discovery and materials science to rapidly generate novel analogues for biological screening and property evaluation.

References

  • Kappe, C. O. (2000). Biologically active dihydropyrimidones of the Biginelli-type—a literature survey. European Journal of Medicinal Chemistry, 35(12), 1043-1052. [Link]

  • BenchChem. (2025). An In-depth Technical Guide to the Electrophilic Addition Mechanism of 3,4-Dihydro-2H-pyran. BenchChem Technical Guides.
  • Pace, D. P., Robidas, R., Tran, U. P. N., Legault, C. Y., & Nguyen, T. V. (2021). Molecular Iodine-Catalyzed Practical and Mild Syntheses of Substituted Pyrans and Furans. The Journal of Organic Chemistry, 86(12), 8154–8171. [Link]

  • Matsuoka, K., et al. (2020). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. Molecules, 25(3), 673. [Link]

  • BenchChem. (2025).
  • Ballini, R., & Petrini, M. (2007). The Nitro-group as a Versatile Tool in Organic Synthesis. Chemical Reviews, 107(9), 3581-3647. [Link]

  • Ackermann, L. (2011). C–H Bond Activation for Organic Synthesis. Chem. Rev., 111, 3, 1315–1345. [Link]

  • Berner, O. M., Tedeschi, L., & Enders, D. (2002). Asymmetric Michael Additions to Nitroalkenes. European Journal of Organic Chemistry, 2002(12), 1877-1894. [Link]

  • Wikipedia. (2024). Nitro compound. In Wikipedia. [Link]

  • Mąkosza, M., & Winiarski, J. (1987). Vicarious nucleophilic substitution of hydrogen. Accounts of Chemical Research, 20(8), 282-289. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimal Solvent Systems for 6-Nitro-3,4-dihydro-2H-pyran Cycloadditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for cycloaddition reactions involving 6-nitro-3,4-dihydro-2H-pyran and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into selecting the optimal solvent system for these powerful synthetic transformations. We will move beyond simple protocols to explore the causal relationships between solvent choice and reaction outcomes, empowering you to troubleshoot effectively and optimize your results.

Part 1: Frequently Asked Questions (FAQs) on Solvent Selection

This section addresses foundational questions regarding the critical role of the solvent in directing the course of your cycloaddition.

Q1: Why is solvent selection so critical for cycloadditions with 6-nitro-3,4-dihydro-2H-pyran?

The solvent does more than just dissolve reactants; it is an active participant in the reaction environment. For Diels-Alder type reactions involving highly polarized nitroalkenes, the solvent's properties can profoundly influence reaction rates, yields, and, most importantly, stereoselectivity.[1][2] The electron-withdrawing nature of the nitro group makes the dienophile particularly sensitive to its surroundings. A solvent can stabilize or destabilize the transition state, and in some cases, even alter the reaction mechanism from a concerted pathway to a stepwise, zwitterionic pathway.[3]

Q2: What is the general rule of thumb for starting a new 6-nitro-3,4-dihydro-2H-pyran cycloaddition?

For a typical normal-demand Diels-Alder reaction, starting with a non-polar or moderately polar aprotic solvent is a robust strategy.[4] Solvents like Dichloromethane (DCM) or Toluene are excellent starting points. They provide good solubility for many organic substrates while minimizing unwanted side reactions that can be promoted by more reactive solvents. DCM, for instance, is often used for reactions involving Lewis acid catalysis.[5]

Q3: What are the key differences between polar protic, polar aprotic, and non-polar solvents in this context?

  • Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents have O-H or N-H bonds and can act as hydrogen bond donors.[6][7] While high polarity can sometimes accelerate Diels-Alder reactions, protic solvents are often detrimental for nitroalkene cycloadditions. They can engage in hydrogen bonding with the nitro group, potentially leading to undesired side reactions or decomposition.[8][9]

  • Polar Aprotic Solvents (e.g., acetonitrile, DMF, acetone): These solvents possess polarity but lack O-H or N-H bonds.[6][7] They can be effective in some cases, particularly when a higher dielectric constant is needed to facilitate charge separation in the transition state. However, highly polar aprotic solvents can sometimes favor stepwise, zwitterionic mechanisms, which may impact stereoselectivity.[3]

  • Non-Polar Aprotic Solvents (e.g., toluene, hexane, benzene): These solvents have low polarity and primarily interact through weaker van der Waals forces. They are generally less interactive with the reaction components, which can be beneficial for preserving the desired concerted cycloaddition pathway.[10]

Q4: Can ionic liquids be used for these reactions?

Yes, ionic liquids have been explored as solvents for Diels-Alder reactions and can offer benefits such as rate enhancement and improved selectivity.[11] Their highly polar yet non-coordinating nature can create a unique reaction environment. However, their use requires careful consideration of substrate solubility and product isolation.

Part 2: Troubleshooting Guide: When Reactions Go Wrong

This section provides a structured approach to diagnosing and solving common issues related to the solvent system.

Problem 1: Low or No Product Yield

Low conversion is a frequent issue that can often be traced back to the solvent environment.

Possible Solvent-Related CauseRecommended Troubleshooting StepsScientific Rationale
Poor Reactant Solubility 1. Observe the reaction mixture. Is it a clear solution or a suspension? 2. Switch to a solvent with better solubilizing power for your specific substrates. For example, if reactants are poorly soluble in toluene, try THF or DCM.The reaction rate is dependent on the concentration of reactants in the solution phase. If a reactant is not fully dissolved, the effective concentration is lowered, leading to a sluggish or stalled reaction.
Reaction is Inherently Slow 1. Increase the reaction temperature, ensuring it is below the solvent's boiling point and does not cause decomposition. 2. Consider switching to a higher-boiling point solvent like toluene or xylene if thermal acceleration is required.The Arrhenius equation dictates that reaction rates increase with temperature. A higher boiling point solvent allows for a wider operational temperature range.
Decomposition of Nitroalkene 1. Analyze the crude reaction mixture by TLC or NMR for signs of degradation (e.g., baseline streaking, multiple unidentifiable spots). 2. Ensure the solvent is anhydrous and free of acidic or basic impurities. Use freshly distilled solvents.[4] 3. Avoid protic solvents. Switch to a non-polar aprotic solvent like toluene.Nitroalkenes are sensitive compounds susceptible to decomposition, especially under acidic, basic, or nucleophilic conditions.[12] Water or other protic species can facilitate these degradation pathways.
Problem 2: Poor or Incorrect Stereoselectivity

The formation of undesired diastereomers (e.g., exo instead of endo) is a common challenge where the solvent plays a key role.

Possible Solvent-Related CauseRecommended Troubleshooting StepsScientific Rationale
Solvent Polarity Favoring Undesired Transition State 1. Systematically screen a range of aprotic solvents with varying polarities (e.g., Hexane -> Toluene -> THF -> DCM -> Acetonitrile). 2. Analyze the endo/exo ratio for each solvent to identify a trend.The endo transition state in a normal-demand Diels-Alder reaction is favored by secondary orbital interactions.[2] Solvent polarity can influence the energy gap between the endo and exo transition states. Less polar solvents often provide better endo selectivity.
Shift to a Stepwise, Zwitterionic Mechanism 1. This is more likely in highly polar solvents (e.g., nitromethane, acetonitrile).[3] 2. Switch to a less polar, non-coordinating solvent like toluene or benzene to favor a concerted mechanism.A concerted [4+2] cycloaddition is highly stereospecific. If the solvent is polar enough to stabilize a charge-separated zwitterionic intermediate, the reaction can become stepwise, allowing for bond rotation and loss of stereochemical control.[3]
Equilibration of Product 1. Monitor the reaction over time. Does the endo/exo ratio change as the reaction progresses? 2. If the desired kinetic product is retro-converting to the thermodynamic product, consider stopping the reaction earlier or running it at a lower temperature.In some cases, the initially formed kinetic cycloadduct can undergo a retro-Diels-Alder reaction and re-form the more stable thermodynamic product. This process can be influenced by solvent and temperature.
Troubleshooting Logic Flowchart

G start Initial Observation: Unsatisfactory Result low_yield Low Yield or No Reaction start->low_yield poor_selectivity Poor Stereoselectivity (e.g., low endo:exo) start->poor_selectivity side_products Complex Mixture or Side Products start->side_products solubility Check Reactant Solubility low_yield->solubility polarity_screen Screen Solvents of Varying Polarity poor_selectivity->polarity_screen check_protic Is the solvent protic? side_products->check_protic temp Is Reaction Temperature Optimal? solubility->temp Yes change_solvent_sol Action: Use a solvent with better solubilizing power (e.g., Toluene -> DCM/THF) solubility->change_solvent_sol No solvent_purity Check Solvent Purity (Anhydrous? Degassed?) temp->solvent_purity Yes increase_temp Action: Increase temperature or switch to higher-boiling solvent temp->increase_temp No purify_solvent Action: Use freshly distilled, anhydrous solvent solvent_purity->purify_solvent No screen_result Action: Select solvent that gives best endo:exo ratio polarity_screen->screen_result check_protic->solvent_purity No switch_aprotic Action: Switch to a dry, aprotic solvent (Toluene, DCM) check_protic->switch_aprotic Yes

Caption: General workflow for cycloaddition experiments.

Part 4: Solvent Property Summary Table

This table summarizes the properties of common solvents and their general applicability to nitro-pyran cycloadditions.

SolventDielectric Constant (ε)TypeGeneral Recommendation & Comments
Toluene 2.4Non-Polar AproticExcellent starting point. Good for promoting concerted pathways and high stereoselectivity. Higher boiling point allows for thermal reactions.
Dichloromethane (DCM) 9.1Polar AproticExcellent starting point. Good general-purpose solvent with moderate polarity. Often used with Lewis acid catalysts. [5]Must be rigorously dried.
Tetrahydrofuran (THF) 7.6Polar AproticGood alternative. More polar than toluene, can improve solubility. Can act as a Lewis base, potentially interfering with some catalysts.
Acetonitrile 37.5Polar AproticUse with caution. High polarity may accelerate the reaction but can also favor a stepwise mechanism, potentially reducing stereoselectivity. [3]
Methanol / Ethanol 32.7 / 24.6Polar ProticGenerally not recommended. Can lead to side reactions (e.g., Michael addition) and decomposition of the nitroalkene. [8][9]
Hexane 1.9Non-Polar AproticUse for specific cases. Low polarity can maximize endo selectivity, but often suffers from poor reactant solubility.

References

  • Solvent effect in Diels‐Alder reaction of 3 with Cp. ResearchGate. [Link]

  • The solvent effect on the Diels–Alder reaction in ionic liquids: multiparameter linear solvation energy relationships and theoretical analysis. Green Chemistry (RSC Publishing). [Link]

  • Effect of solvent motions on the dynamics of the Diels-Alder reaction. Lirias. [Link]

  • How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry. [Link]

  • Solvent effects on the mechanism and selectivities of asymmetric Diels-Alder reactions. Journal of the American Chemical Society. [Link]

  • Synthesis of 3,4-dihydro-2H-pyrans. Organic Chemistry Portal. [Link]

  • Zwitterionic Pathway in the Diels–Alder Reaction: Solvent and Substituent Effects from ωB97XD/6-311G(d) Calculations. MDPI. [Link]

  • Studies of intramolecular Diels–Alder reactions of nitroalkenes for the stereocontrolled synthesis of trans-decalin ring systems. PMC. [Link]

  • Cycloaddition Reactions Assisted by Microwave Irradiation: Protic Ionic liquids vs Solvent-free Conditions. CONICET. [Link]

  • 6.05.1. Protic vs Aprotic Solvents. Chemistry LibreTexts. [Link]

  • Protic and Aprotic solvents - and the reaction speed. YouTube. [Link]

  • Theoretical studies of solvent effects and Lewis acid catalysis on Diels-Alder reactions. University of Miami. [Link]

  • Enantio- and Periselective Nitroalkene Diels-Alder Reactions Catalyzed by Helical-Chiral Hydrogen Bond Donor Catalysts. PMC. [Link]

  • Solvent Effect on Product Distribution in the Aerobic Autoxidation of 2-Ethylhexanal: Critical Role of Polarity. Frontiers in Chemistry. [Link]

  • Insights into impact of polar protic and aprotic solvents on bioactive features of 3-(Dimethylaminomethyl)-5-nitroindole: A DFT study and molecular dynamics simulations. PMC. [Link]

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Troubleshooting low yields in nitration of dihydropyrans

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Troubleshooting Low Yields in Nitration of Dihydropyrans

Executive Summary

The nitration of dihydropyrans (DHPs) and related cyclic enol ethers (e.g., glycals) is a notoriously capricious transformation. The core conflict lies in the substrate's nature: DHPs are electron-rich and acid-sensitive, yet nitration typically requires strong electrophiles generated in acidic media. Low yields are rarely due to a single factor but rather a cascade of failures: acid-catalyzed polymerization , oxidative ring cleavage , or incomplete elimination of the intermediate addition product.

This guide moves beyond standard protocols to address the causality of failure, focusing on the Acetyl Nitrate (AcONO₂) method, which is the industry standard for these sensitive substrates.

Part 1: The Chemistry of Failure (Mechanism & Diagnostics)

Before troubleshooting, you must diagnose how the reaction is failing. The nitration of a DHP (enol ether) is not a simple substitution; it is an addition-elimination sequence.

The Mechanistic Pathway
  • Electrophilic Attack: The nitronium equivalent (from AcONO₂) attacks the

    
    -carbon (C5 in simple DHP, C2 in glycals).
    
  • Oxocarbenium Formation: This generates a stabilized oxocarbenium ion at the

    
    -carbon (adjacent to oxygen).
    
  • Nucleophilic Trapping: The acetate ion (OAc⁻) traps the cation, forming a nitro-acetoxy addition intermediate .

  • Elimination (The Critical Step): To restore the double bond and yield the nitro-enol ether, a base (often added in workup) must eliminate acetic acid.

Common Failure Modes:

  • Black Tar: Acid-catalyzed polymerization. Cause: Free HNO₃ present or temperature too high.

  • No UV Activity/Ring Opening: Oxidative cleavage. Cause: Runaway exotherm or water contamination.[1]

  • Low Yield of Olefin: Isolation of the intermediate (nitro-acetate) instead of the product. Cause: Insufficient basic workup.[2]

Part 2: Troubleshooting Protocols (Q&A Format)

Phase 1: Reagent Generation (The "Hidden" Variable)

Q: I am using standard HNO₃/H₂SO₄ mixed acid, but my substrate decomposes instantly. Why? A: Standard mixed acid is too harsh. The sulfuric acid acts as a polymerization catalyst for the vinyl ether. Solution: Switch to Acetyl Nitrate (AcONO₂) generated in situ. This reagent provides a milder source of NO₂⁺ and buffers the reaction with acetic anhydride.

Protocol: Safe Generation of Acetyl Nitrate

  • Cool acetic anhydride (Ac₂O) to 0°C .

  • Add Fuming HNO₃ (or 90% HNO₃) dropwise.

  • CRITICAL: Maintain temperature < 15°C during addition. Above 35°C, AcONO₂ is explosive.

  • Why: This forms the active nitrating species while consuming free water, preventing hydrolysis of your DHP.

Phase 2: Reaction Control

Q: My reaction starts well but then exotherms uncontrollably, leading to low yields. How do I manage this? A: The nitration of enol ethers is highly exothermic. The "induction period" trap is common: you add substrate, see no heat, add more, and then the accumulated reagents react all at once. Solution:

  • Temperature: Cool the AcONO₂ solution to -20°C to -40°C before adding the DHP.

  • Dilution: Dissolve your DHP in a minimal amount of dry Ac₂O or DCM before addition.

  • Addition Rate: Add the DHP solution slowly via syringe pump or dropping funnel, ensuring the internal temperature never rises above -10°C.

Q: I see multiple spots on TLC. Is this a mixture of isomers? A: Likely not isomers, but intermediates . You are probably seeing the trans-addition product (nitro-acetate) and the cis-addition product, along with the desired elimination product. Solution: Do not attempt to separate these yet. The addition products can be converted to the desired olefin in the workup phase.

Phase 3: Workup & Isolation (The Yield Killer)

Q: I lose 50% of my product during aqueous workup. Is it water-soluble? A: No, it is likely hydrolyzing. The nitro-acetoxy intermediate is essentially a reactive acetal. In the presence of aqueous acid (from quenched AcONO₂), it hydrolyzes to a ketone/aldehyde (ring opening). Solution: Aggressive Neutralization.

  • Pour the cold reaction mixture directly into a vigorously stirred slurry of NaHCO₃ and Ice .

  • Alternative: Quench with saturated aqueous Sodium Acetate to buffer immediately to pH ~5-6.

  • Never quench with pure water.

Q: I isolated the product, but the NMR shows a saturated ring with an acetate group. Where is my double bond? A: You isolated the intermediate! The spontaneous elimination of AcOH is slow for some substrates. Solution: Chemical Elimination.

  • Dissolve the crude intermediate (nitro-acetate) in DCM.

  • Add 1.5 equivalents of Triethylamine (Et₃N) or DABCO.

  • Stir at RT for 1-2 hours. This forces the elimination of AcOH, collapsing the intermediate into the desired nitro-DHP.

Part 3: Data & Visualization

Table 1: Reagent Comparison for DHP Nitration
Reagent SystemAcidityOxidizing PowerRisk of PolymerizationTypical Yield*Recommended For
HNO₃ / H₂SO₄ HighHighCritical < 10%Deactivated aromatics (Not DHPs)
Ac₂O / HNO₃ (AcONO₂) ModerateModerateLow (at < -10°C)60-85% Glycals, Dihydropyrans
CAN / NaNO₂ LowHighModerate40-60%Specific oxidative nitrations
TBAN / TFAA ModerateLowLow70-90%Highly sensitive glycals

*Yields assume optimized temperature control and basic workup.

Figure 1: Mechanistic Pathway & Troubleshooting Logic

NitrationTroubleshooting Start Substrate: Dihydropyran (Enol Ether) Attack Step 1: Electrophilic Attack (Formation of Oxocarbenium) Start->Attack -40°C Reagent Reagent: AcONO2 (Acetyl Nitrate) Reagent->Attack Polymer FAILURE: Polymerization (Black Tar) Attack->Polymer High Temp / Acid Intermediate Intermediate: Nitro-Acetoxy DHP (Addition Product) Attack->Intermediate Trapping by OAc- Hydrolysis FAILURE: Ring Opening (Aldehydes/Ketones) Intermediate->Hydrolysis Acidic Quench Elimination Step 2: Base-Induced Elimination (Add Et3N) Intermediate->Elimination Basic Workup Product Target: 3-Nitro-3,4-dihydro-2H-pyran (Vinyl Nitro) Elimination->Product - AcOH

Caption: The critical path for DHP nitration. Note that isolation of the intermediate (yellow) is a common "false failure" that can be rescued by base treatment.

Part 4: Validated Experimental Protocol

Target: Synthesis of 3-nitro-3,4-dihydro-2H-pyran (or 2-nitroglycal derivative).

  • Preparation of Acetyl Nitrate (0.5 M):

    • In a dry 3-neck flask under N₂, charge Acetic Anhydride (50 mL) .

    • Cool to 0°C .

    • Add Fuming HNO₃ (2.1 mL, 50 mmol) dropwise over 20 mins. Do not exceed 15°C.

    • Stir for 10 mins to complete formation.

  • Nitration:

    • Cool the mixture to -25°C (Internal probe required).

    • Dissolve Dihydropyran (40 mmol) in Ac₂O (10 mL).

    • Add DHP solution dropwise over 30 mins. Exotherm control is vital.

    • Stir at -20°C for 1 hour.

  • Quench & Elimination:

    • Pour reaction mixture into Ice/NaHCO₃ (sat.) (200 mL) with vigorous stirring.

    • Extract with DCM (3 x 50 mL).

    • Checkpoint: If TLC shows intermediate (lower Rf than product), add Et₃N (10 mL) to the combined organic layer and stir for 1 hour at RT.

    • Wash with brine, dry over MgSO₄, and concentrate.

  • Purification:

    • Flash chromatography on silica gel (neutralized with 1% Et₃N). Note: Silica is acidic; neutralizing it prevents on-column decomposition.

References

  • Dihydropyran Chemistry & Nitration

    • Title: "Reactions of 5-formyl- and 5-acyl-3,4-dihydro-2H-pyrans and their annel
    • Source: Chimica Techno Acta (2019)
    • URL:[Link]

  • Acetyl Nitrate Preparation & Safety

    • Title: "Acetyl nitrate - Wikipedia / Organic Syntheses D
    • Source: Wikipedia (Verified Chemical D
    • URL:[Link]

  • Glycal Nitration Mechanism (Analogous System)

    • Title: "Synthesis of 2-Nitroglycals from Glycals Using the Tetrabutylammonium Nitrate-Trifluoroacetic Anhydride-Triethylamine Reagent System"
    • Source: Journal of Organic Chemistry (Cited via ResearchG
    • URL:[Link]

  • General Enol Ether Nitration

    • Title: "alpha-Nitration of Ketones via Enol Silyl Ethers" (Mechanistic Insight)
    • Source: Journal of Organic Chemistry
    • URL:[Link]

Sources

Stability of 6-nitro-3,4-dihydro-2H-pyran under acidic vs basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding the Dual Reactivity of 6-Nitro-3,4-dihydro-2H-pyran

6-Nitro-3,4-dihydro-2H-pyran is a heterocyclic building block of significant interest in medicinal chemistry and synthetic programs. Its utility is derived from its unique bifunctional nature. Structurally, it incorporates both an enol ether (the dihydropyran ring) and a conjugated nitroalkene . This duality is the primary determinant of its chemical behavior and dictates its stability profile. The electron-rich enol ether moiety is highly susceptible to acid-catalyzed hydrolysis, while the electron-deficient nitroalkene system is a potent Michael acceptor, rendering it reactive toward nucleophiles and bases.[1][2] This guide provides troubleshooting advice and answers to frequently encountered questions regarding the stability and handling of this compound under both acidic and basic experimental conditions.

Section 1: Stability & Reactivity Under Acidic Conditions

This section addresses the most common failure mode when using 6-nitro-3,4-dihydro-2H-pyran: degradation in the presence of acid.

Frequently Asked Questions (FAQs)

Q1: My reaction is not proceeding as expected, and I'm using an acidic catalyst. What is happening to my 6-nitro-3,4-dihydro-2H-pyran? A1: The compound is likely undergoing rapid, acid-catalyzed hydrolysis. The dihydropyran ring system is a cyclic enol ether. The ether oxygen and the double bond are both basic sites that can be readily protonated by even mild acids.[3][4][5] This protonation initiates a ring-opening cascade, irreversibly consuming your starting material.[6][7] This reactivity is characteristic of dihydropyrans, which are often used as acid-labile protecting groups for alcohols for this very reason.[2][8]

Q2: What is the mechanism of this acid-catalyzed degradation? A2: The degradation proceeds via a well-established hydrolysis mechanism for enol ethers.[9][10]

  • Protonation: A proton source (H⁺) protonates the oxygen atom of the pyran ring, converting it into a good leaving group.

  • Ring Opening: The C-O bond cleaves, opening the ring to form a resonance-stabilized oxocarbenium ion.

  • Nucleophilic Attack: A nucleophile, typically water from the reaction medium, attacks the electrophilic carbon of the intermediate.

  • Deprotonation: Loss of a proton yields the final ring-opened product, 6-hydroxy-5-nitrohex-4-enal.

Q3: What are the expected degradation products I should look for? A3: The primary degradation product is 6-hydroxy-5-nitrohex-4-enal . This linear aldehyde-alcohol can potentially undergo further reactions or exist in equilibrium with a cyclic hemiacetal form, depending on the specific conditions.

Troubleshooting Guide: Acidic Conditions
Issue Observed Probable Cause & Scientific Rationale Recommended Solutions & Best Practices
Complete consumption of starting material with no desired product formation. Rapid Acid-Catalyzed Hydrolysis: The reaction conditions are too acidic, leading to the complete and rapid degradation of the dihydropyran ring before the desired transformation can occur.[4][6]1. Use Anhydrous Conditions: Scrupulously remove all traces of water from solvents and reagents. Perform the reaction under an inert atmosphere (N₂ or Ar).2. Select Non-Protic Lewis Acids: If an acid catalyst is required, consider using a Lewis acid (e.g., ZrCl₄, B(C₆F₅)₃) instead of a Brønsted acid (e.g., HCl, TsOH).[11]3. Lower the Temperature: Perform the reaction at reduced temperatures (e.g., 0 °C or -78 °C) to decrease the rate of the hydrolysis side reaction.
Low yield and presence of multiple unidentified polar byproducts on TLC/LCMS. Partial Degradation and Subsequent Reactions: The starting material is partially degrading to the hydroxy-aldehyde, which may then undergo further acid-catalyzed side reactions (e.g., aldol condensation, polymerization).1. Buffer the System: If aqueous conditions are unavoidable, use a buffered system to maintain a pH closer to neutral (e.g., pH 5-6) where hydrolysis is slower.2. Slow Addition: Add the acid catalyst or acidic reagent slowly and portion-wise to avoid localized areas of high acid concentration.3. Alternative Synthetic Route: Re-evaluate the synthetic strategy to perform the desired transformation before the formation of the acid-sensitive dihydropyran ring.
Mechanism: Acid-Catalyzed Hydrolysis

The diagram below illustrates the step-wise process of ring opening initiated by protonation.

Caption: Acid-catalyzed hydrolysis of 6-nitro-3,4-dihydro-2H-pyran.

Section 2: Stability & Reactivity Under Basic Conditions

The presence of the nitro group fundamentally alters the reactivity of the dihydropyran system, making it highly susceptible to attack by bases and nucleophiles.

Frequently Asked Questions (FAQs)

Q1: I am trying to perform a reaction using a base (e.g., NaH, Et₃N, DBU), but I am getting a complex mixture or a polymer. Why? A1: The C=C double bond in 6-nitro-3,4-dihydro-2H-pyran is part of a conjugated nitroalkene system. The powerful electron-withdrawing effect of the nitro group makes the β-carbon (C5) highly electrophilic and an excellent Michael acceptor.[1][12] Bases can either act as nucleophiles themselves or deprotonate other species in the mixture, which then add to this position. This can initiate a chain reaction leading to oligomerization or polymerization.[13][14]

Q2: What is the mechanism of base-mediated decomposition? A2: The primary pathway is a Michael (or conjugate) addition.[15]

  • Nucleophilic Attack: A nucleophile (Nu⁻), which can be the base itself or an anion generated by the base, attacks the electron-poor C5 position of the pyran ring.

  • Nitronate Formation: This addition breaks the π-bond, forming a resonance-stabilized nitronate anion intermediate.

  • Protonation/Further Reaction: The nitronate can be protonated during workup to yield a stable adduct. However, if unquenched, the anionic nitronate can act as a nucleophile itself, attacking another molecule of the starting material and initiating polymerization.[14]

Q3: Are all bases problematic? Can I use mild bases? A3: The reactivity is highly dependent on the nature of the base. Strong, non-nucleophilic bases (e.g., NaH, LDA) are likely to cause polymerization by generating trace nucleophiles. Strong, nucleophilic bases (e.g., NaOH, MeO⁻) will add directly.[12] Milder, non-nucleophilic bases (e.g., diisopropylethylamine) or sterically hindered bases may be tolerated at low temperatures, but careful monitoring is essential. Organocatalysts like thioureas or specific amines are designed to facilitate controlled Michael additions without promoting polymerization.[13][16]

Troubleshooting Guide: Basic Conditions
Issue Observed Probable Cause & Scientific Rationale Recommended Solutions & Best Practices
Formation of an insoluble precipitate or viscous oil (polymerization). Uncontrolled Michael Addition: The concentration or strength of the base is too high, leading to a rapid, exothermic chain reaction. The nitronate anion formed after the initial addition is acting as a chain carrier.[13][14]1. Use a Weaker Base: Switch from a strong base (e.g., alkoxides, hydroxides) to a milder one (e.g., K₂CO₃, Et₃N) or an organocatalyst.[13]2. Lower the Temperature: Run the reaction at significantly lower temperatures (e.g., -20 °C to -78 °C) to control the rate of addition.3. Stoichiometric Control: Use only a catalytic amount of base if possible. If a stoichiometric amount is needed, add it slowly to a cooled, dilute solution of the substrate.
Low yield with recovery of starting material, even with a strong nucleophile. Reversible Michael Addition (Retro-Michael): The Michael addition is a reversible process. If the formed adduct is not sufficiently stable, it can revert to the starting materials, especially at elevated temperatures.[13]1. Trap the Intermediate: Ensure the reaction includes a proton source (or is quenched with a mild acid) to protonate the nitronate intermediate, trapping the desired product and preventing reversal.[17]2. Use a "Softer" Nucleophile: Nucleophiles like thiols or malonates often form more thermodynamically stable adducts compared to "harder" oxygen or nitrogen nucleophiles.[18]
Formation of multiple products, including potential ring-opened species. Competing Pathways: Under strongly basic conditions, other reactions can compete. For example, a nucleophile could potentially attack at the C2 position, leading to ring-opening, although Michael addition at C5 is generally favored due to the nitro group activation.[19]1. Optimize for Michael Addition: Use conditions known to favor Michael additions to nitroalkenes (e.g., polar aprotic solvents, specific catalysts).2. Screen Nucleophiles: The choice of nucleophile is critical. Test a range of nucleophiles to find one that adds cleanly to the C5 position without inducing side reactions.[20]
Mechanism: Base-Mediated Michael Addition

The diagram below shows the addition of a generic nucleophile (Nu⁻) to the activated double bond.

Workflow prep_stock 1. Prepare Stock Solution (1 mg/mL in ACN) prep_test 2. Prepare Test Solutions (Acidic, Basic, Control) prep_stock->prep_test incubate 3. Incubate at Controlled Temperature prep_test->incubate sample 4. Withdraw Aliquots at Time Intervals incubate->sample sample->incubate Continue Incubation quench 5. Immediately Quench (Neutralize Sample) sample->quench analyze 6. Analyze by HPLC quench->analyze interpret 7. Interpret Data (Plot % Remaining vs. Time) analyze->interpret

Caption: Workflow for assessing the stability of the target compound.

References

  • Scientiae Radices. (2022).
  • ACS Sustainable Chemistry & Engineering. (2013). A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages.
  • Elektronische Hochschulschriften der LMU München. (2012). Quantification of the Electrophilic Reactivities of Nitroalkenes.
  • Reactions of 5-formyl- and 5-acyl-3,4-dihydro-2h-pyrans and their annel
  • Frontiers in Chemistry. (2020). Electrophilically Activated Nitroalkanes in Reactions With Carbon Based Nucleophiles.
  • Master Organic Chemistry. (2016). Acidic cleavage of ethers (SN2).
  • Encyclopedia.pub. (2022).
  • BenchChem. (2025). Technical Support Center: Michael Addition Reactions with 3-Nitro-2-hexene.
  • Homework.Study.com. Dihydropyran is synthesized by treating tetrahydrofurfuryl alcohol with an arenesulfonic acid, ArSO3H. Propose a mechanism for this conversion.
  • BenchChem. (2025). Introduction to the reactivity of nitroalkanes.
  • Organocatalyzed Michael Addition of Aldehydes to Nitro Alkenes Generally Accepted Mechanism Revisited and Revised.
  • Master Organic Chemistry. (2023).
  • Advanced Journal of Chemistry, Section A. (2024).
  • The Research Repository @ WVU. Amine Nucleophilic Addition to Nitro-alkene as a New Reaction Mode for the Synthesis of N-heterocycles.
  • PubMed. (2011). Ring-opening reactions of 2-aryl-3,4-dihydropyrans with nucleophiles.
  • BenchChem. (2025). Stability of "Dihydro-2H-pyran-3(4H)-one" under acidic conditions.
  • ACS Publications. (2011). Ring-Opening Reactions of 2-Alkoxy-3,4-dihydropyrans with Thiols or Thiophenols.
  • MSU chemistry. Enantioselective Organocatalytic Direct Michael Addition of Nitroalkanes to Nitroalkenes Promoted by a Unique Bifunctional DMAP-.
  • PubMed. (2011). Ring-opening reactions of 2-alkoxy-3,4-dihydropyrans with thiols or thiophenols.
  • Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage.
  • ResearchGate.
  • ResearchGate. Protection of an alcohol with dihydropyran under acidic conditions.
  • ResearchGate. Reactivity of enol ethers under acidic conditions.
  • BenchChem. (2025). Stability of (3,4-DIHYDRO-2H-PYRAN-2-YL)-METHYLAMINE under acidic conditions.
  • Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid.
  • Organic Chemistry Portal. Synthesis of 3,4-dihydro-2H-pyrans.
  • Sigma-Aldrich. (1993). Dihydropyran (3,4-Dihydro-2-H-pyran).
  • Beilstein Journal of Organic Chemistry. (2016). Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group.

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Validation & Comparative

A Comparative Guide to the Crystallographic Analysis of Nitro-Substituted Dihydropyran Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of single-crystal X-ray diffraction (SC-XRD) with other common analytical techniques for the structural elucidation of nitro-substituted dihydropyran derivatives. For researchers in synthetic chemistry and drug development, obtaining an unambiguous three-dimensional molecular structure is non-negotiable. While various spectroscopic methods provide valuable data, SC-XRD stands alone in its ability to deliver a definitive, high-resolution portrait of a molecule's conformation, stereochemistry, and the subtle intermolecular forces that govern its crystal packing. This guide will explore the causality behind the experimental workflow, compare the insights gained from different methods, and present the kind of high-fidelity data that only crystallography can provide.

The Unparalleled Insight of Single-Crystal X-ray Diffraction

The primary challenge in characterizing novel molecules like nitro-substituted dihydropyrans lies in definitively assigning their stereochemistry and understanding their solid-state conformation. The presence of the strongly electron-withdrawing nitro group introduces significant electronic and steric effects that influence not only the molecule's intrinsic geometry but also how it interacts with its neighbors in a crystal lattice.[1]

While techniques like NMR can suggest connectivity in the solution state, SC-XRD provides irrefutable evidence of:

  • Absolute 3D Structure: Determining precise bond lengths, bond angles, and torsion angles.

  • Stereochemical Assignment: Unambiguously resolving chiral centers.

  • Conformational Analysis: Revealing the preferred spatial arrangement of the dihydropyran ring and its substituents in the solid state.

  • Intermolecular Interactions: Mapping the network of hydrogen bonds, π-π stacking, and other non-covalent interactions that dictate crystal packing.[2][3] The nitro group is a potent hydrogen bond acceptor, and understanding its role in the supramolecular architecture is crucial.[3][4]

Comparative Analysis: The Right Tool for the Right Question

No single technique can answer all questions. However, for the definitive determination of a molecule's three-dimensional structure, SC-XRD is the gold standard against which other methods are validated.

Analytical Technique Information Provided Strengths Limitations for Structural Elucidation
Single-Crystal X-ray Diffraction (SC-XRD) Precise 3D atomic coordinates, bond lengths/angles, absolute stereochemistry, crystal packing.Provides an unambiguous, high-resolution solid-state structure.Requires a suitable single crystal; structure may differ from solution-state conformation.
NMR Spectroscopy (¹H, ¹³C, NOESY) Atomic connectivity, solution-state conformation (through-space correlations), dynamic processes.Excellent for determining the molecular skeleton and behavior in solution.[5][6]Provides indirect and averaged structural information; cannot determine precise bond lengths or solid-state packing.
Mass Spectrometry (MS) Molecular weight, elemental composition, fragmentation patterns.Highly sensitive for confirming molecular formula and identifying components.Provides no information on 3D structure, stereochemistry, or atomic connectivity.
Computational Modeling (DFT) Predicted molecular geometry, electronic properties, vibrational frequencies.Allows for theoretical exploration of conformations and properties without synthesis.[7]Theoretical predictions require experimental validation; may not accurately reflect the true solid-state structure.

The Crystallographic Workflow: A Self-Validating Protocol

The journey from a synthesized powder to a refined crystal structure is a meticulous process where each step is designed to ensure data integrity and trustworthiness. The causality behind this workflow is rooted in the fundamental requirement of growing a near-perfect, single crystal that will diffract X-rays in a coherent pattern.

G cluster_synthesis Phase 1: Material Preparation cluster_crystal Phase 2: Crystallization cluster_xray Phase 3: Data Acquisition & Analysis Synthesis Synthesis of Derivative Purification High-Purity Purification (e.g., Column Chromatography) Synthesis->Purification Crude Product Characterization Initial Characterization (NMR, MS) Purification->Characterization Purity >98% Solvent Rational Solvent Selection Characterization->Solvent Verified Compound Growth Crystal Growth (Slow Evaporation, Vapor Diffusion) Solvent->Growth Harvest Crystal Harvesting Growth->Harvest Mount Crystal Mounting Harvest->Mount Single Crystal Collect X-ray Data Collection (Diffractometer) Mount->Collect Solve Structure Solution (e.g., Direct Methods) Collect->Solve Diffraction Pattern Refine Structure Refinement (e.g., SHELX) Solve->Refine Initial Model Validate Validation & Deposition (e.g., CSD) Refine->Validate Final Structure

Experimental workflow for crystal structure determination.
Experimental Protocol: Synthesis and Crystallization

While crystallographic data for many nitro-substituted dihydropyrans remains elusive in public databases, a general approach to their synthesis and crystallization can be outlined.[8][9]

  • Synthesis: Dihydropyran rings can be effectively synthesized via methods like the silyl-Prins cyclization.[10] The introduction of a nitro group would typically be accomplished by using a nitro-substituted aldehyde as a starting material or through post-cyclization nitration, depending on the stability of the scaffold.

  • Purification (Critical Step): The crude product must be meticulously purified, typically via column chromatography or recrystallization, to remove impurities that would inhibit single crystal growth. Purity should be confirmed by NMR and MS.

  • Crystallization:

    • Solvent Selection: The choice of solvent is paramount. A solvent system is sought in which the compound is sparingly soluble. For nitroaromatic compounds, solvents like toluene, chloroform, or mixtures with alcohols (ethanol, methanol) are often effective.[11]

    • Methodology: Slow evaporation is the most common technique. A nearly saturated solution of the purified compound is prepared, lightly covered to allow for slow solvent evaporation over several days to weeks. The slow rate is crucial as it allows molecules to order themselves into a crystalline lattice.

    • Harvesting: Once suitable crystals (clear, well-defined facets) have formed, they are carefully harvested for analysis.

Protocol: X-ray Data Collection and Structure Refinement

This protocol reflects standard practices for small-molecule crystallography.

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed on a diffractometer (e.g., a Bruker SMART APEXII CCD) and cooled under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations.[9] Data is collected using a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å).[9]

  • Structure Solution and Refinement:

    • The collected diffraction data is processed to yield a set of structure factors.

    • Initial phases are determined using direct methods with software like SHELX.[12]

    • The resulting electron density map is used to build an initial molecular model.

    • This model is refined against the experimental data using full-matrix least-squares methods, adjusting atomic positions and thermal parameters until the calculated and observed diffraction patterns match as closely as possible.

Interpreting the Data: A Case Study on a Related Scaffold

Given the scarcity of public data on the target molecules, we present an analysis of a related nitro-functionalized heterocyclic system to illustrate the power of the technique. The insights derived are directly applicable to what one would expect from a nitro-substituted dihydropyran.

The crystal structure of a compound like (E)-9-(4-nitrobenzylidene)-8,9-dihydropyrido[2,3-d]pyrrolo[1,2-a]pyrimidin-5(7H)-one reveals critical details.[13] For instance, the analysis shows the nitrobenzene ring is nearly coplanar with the larger heterocyclic moiety, inclined by only 6.8(1)°.[13] This planarity is significant as it facilitates electronic communication across the molecule. Furthermore, the nitro group itself is often found to be slightly twisted out of the plane of the ring to which it is attached, a common feature driven by packing forces in the crystal.[14][15][16]

Parameter Illustrative Value Significance
Crystal System TriclinicDescribes the basic symmetry of the unit cell.
Space Group P-1Defines the symmetry operations within the unit cell.
a, b, c (Å) 7.7, 7.9, 12.6Dimensions of the unit cell.
α, β, γ (°) 90.0, 100.3, 104.0Angles of the unit cell.
R-factor ~0.06A measure of the agreement between the crystallographic model and the experimental data (lower is better).

Table values are illustrative, based on similar structures like C14H7ClN2O7.[4]

The true power comes from analyzing the intermolecular interactions. In the crystal, molecules are often linked by a network of weak C—H···O and C—H···N hydrogen bonds, with the oxygen atoms of the nitro group acting as key acceptors.[13] This information is impossible to obtain from other techniques and is vital for understanding physical properties like melting point and solubility.

G cluster_data Crystallographic Data cluster_analysis Structural Insights cluster_properties Inferred Properties Coords Atomic Coordinates (x, y, z) Intra Intramolecular Geometry (Bond Lengths, Angles, Torsion) Coords->Intra Cell Unit Cell Parameters (a, b, c, α, β, γ) Cell->Intra Inter Intermolecular Interactions (H-Bonds, π-stacking) Cell->Inter Intra->Inter Conf Molecular Conformation Intra->Conf Pack Crystal Packing Motif Inter->Pack Phys Solid-State Properties (Density, Stability) Conf->Phys Pack->Phys

Logical flow from crystallographic data to property insights.

Conclusion

For the unambiguous structural characterization of nitro-substituted dihydropyran derivatives, single-crystal X-ray diffraction is an indispensable tool. It provides a level of detail and certainty that cannot be matched by spectroscopic or computational methods alone. The experimental workflow, from synthesis to refinement, constitutes a self-validating system that produces a definitive three-dimensional model of the molecule in the solid state. This guide underscores the critical importance of SC-XRD in modern chemical research and highlights the existing opportunity for scientists to contribute to the public structural databases, such as the Cambridge Structural Database (CSD), by synthesizing and analyzing novel derivatives within this promising chemical space.[17][18][19]

References

  • Current time inform
  • Szatyłowicz, H., et al. (2016).
  • Reyes-García, E., et al. (2021). Synthesis, Crystal Structures, and Molecular Properties of Three Nitro-Substituted Chalcones. MDPI.
  • Stadlbauer, S., et al. (2017). Synthesis and X-ray Crystal Structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide. MDPI.
  • Wang, Y., et al. (2022). Crystal Structure and Noncovalent Interactions of Heterocyclic Energetic Molecules. PMC.
  • Ashurov, J. M., et al. (2016). Crystal structure of (E)-9-(4-nitrobenzylidene)-8,9-dihydropyrido[2,3-d]pyrrolo[1,2-a]pyrimidin-5(7H)-one. PMC.
  • Szatyłowicz, H., et al. (2016).
  • Szatyłowicz, H., et al. (2016). Effect of Intra- and Intermolecular Interactions on the Properties of para-Substituted Nitrobenzene Derivatives.
  • Crystal Structure of 4-Nitro-6H-dibenzo[b,d]pyran-6-one: Data Currently Unavailable in Public D
  • Saigal, et al. (2023). Synthesis of novel nitro functionalized 1,4-dihydropyridines under neat condition: Spectral characterization, crystallographic study and ADMET predictions.
  • Ge, H., et al. (2016). Further investigation on the nitration of BODIPY with cupric nitrate: crystal structures of 4,4-difluoro-1,3,5,7,8-pentamethyl-2-nitro-4-bora-3a,4a-diaza-s-indacene, 4,4-difluoro-3-nitro-8-phenyl. Acta Crystallographica Section E.
  • An In-depth Technical Guide to the Crystal Structure Analysis of a Substituted Nitro-Aminobenzopyran-2-one Deriv
  • Cambridge Structural Database. Wikipedia. [Link]

  • Moreno-Fuquen, R., et al. (2014).
  • Aydemir, M., et al. (2018). Synthesis, crystallographic analysis and Hirshfeld surface analysis of 4-bromo-2-{[2-(5-bromo-2-nitrophenyl)hydrazin-1-ylidene]methyl}. PMC.
  • Tarakhov, A. D., et al. (2022). Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan: Comparison of the Influence of the NO2 and CN Groups on Crystal Packing and Density. MDPI.
  • X-ray diffraction data for nitronyl nitroxides 1a,b.
  • CSD - Cambridge Structural D
  • Tsurumaki, E., et al. (2020).
  • Cowley, A., et al. (2022). Crystal Structure Analysis of Two 4-Nitro-N-methylaniline Derivatives.
  • Cambridge Structural Database (CSD). PSDI What We Provide. [Link]

  • Yildirim, I., et al. (2023). SYNTHESIS, CRYSTAL STRUCTURE, HIRSHFELD SURFACE ANALYSIS AND DFT STUDIES OF (Z)-1-(2-(4-NITROPHENYL) HYDRAZINEYLIDENE)NAPHTHAL. Journal of Structural Chemistry.
  • Panneerselvam, S., et al. (2018). Crystallographic and spectroscopic studies as well as DFT quantum chemical calculations of hydrazo-bond conformation in 4,4′-dimethyl-3,3′,5,5′-tetranitro-2,2-hydrazobipyridine.
  • Al-Wahaibi, L. H., et al. (2024). Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on 4,5-bis[(E)-2-phenylethenyl]-1H,1. PMC.
  • CCDC: Structural Chemistry Data, Software, and Insights. CCDC. [Link]

  • Allen, F. H., & Motherwell, W. D. S. (2002). Applications of the Cambridge Structural Database in organic chemistry and crystal chemistry. Acta Crystallographica Section B. [Link]

  • Lanza, V., et al. (2024).
  • Koleva, B. Spectroscopic elucidation of functionalized dicyanoisophorone dyes.
  • Al-Omary, F. A. M., et al. (2019). Spectroscopic characterization, crystallographic elucidation and DFT investigation of 5-fluoro-6-(4-methylpiperazin-1-yl)benzo[d]thiazol-2-amine. Journal of Molecular Structure.

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UV-Vis Absorption Maxima for Conjugated Nitro-Pyran Systems: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: UV-Vis Absorption Maxima for Conjugated Nitro-Pyran Systems Content Type: Publish Comparison Guide

Executive Summary This guide analyzes the optical behavior of conjugated nitro-pyran systems, a class of heterocycles critical to photochromic materials and bioactive pharmacophores. Unlike simple aromatics, nitro-pyrans exhibit complex electronic transitions governed by intramolecular charge transfer (ICT) and structural isomerism. This document compares the two dominant subclasses: Nitro-Spiropyrans (dynamic, switchable absorbers) and 2-Amino-4-(nitrophenyl)-4H-pyrans (static, bioactive push-pull chromophores), providing experimental benchmarks for their identification and characterization.

Mechanistic Principles of Nitro-Pyran Absorption

The optical properties of nitro-pyran systems are defined by the interaction between the electron-deficient nitro group (


) and the electron-rich pyran core. The nature of this interaction dictates the absorption maximum (

).
The Push-Pull Effect

In conjugated systems, the nitro group acts as a strong acceptor, while the pyran ring (or its amino substituents) acts as a donor.

  • Static Systems (4H-Pyrans): The conjugation is fixed. The

    
     is determined by the strength of the donor-acceptor coupling across the 
    
    
    
    -bridge.
  • Dynamic Systems (Spiropyrans): The conjugation is switchable. In the closed "spiro" form, the nitro group and pyran are electronically decoupled (orthogonal). Upon irradiation, the ring opens to a planar "merocyanine" form, establishing full conjugation and causing a massive bathochromic shift (red shift).

DOT Diagram: Electronic Switching Mechanism

The following diagram illustrates the structural transformation and electronic coupling in nitro-spiropyrans.

Spiropyran_Mechanism cluster_0 Electronic State SP Closed Spiropyran (SP) (Orthogonal π-systems) Colorless MC_Zw Merocyanine (MC) (Zwitterionic Form) Planar Conjugated SP->MC_Zw C-O Bond Cleavage UV UV Light (365 nm) UV->SP MC_Zw->SP Ring Closure MC_Quin Merocyanine (MC) (Quinoidal Form) Non-Polar Solvents MC_Zw->MC_Quin Solvent Equilibrium Vis Visible Light (>550 nm) or ΔT Vis->MC_Zw

Figure 1: Photochromic switching mechanism of 6-nitro-spiropyran. The transition from the orthogonal SP form to the planar MC form enables the ICT band responsible for visible absorption.

Comparative Analysis: Dynamic vs. Static Systems

Class A: Nitro-Spiropyrans (Dynamic Switches)

Primary Application: Molecular switches, logic gates, and drug delivery (caged compounds). Key Feature: Solvatochromism.[1] The open merocyanine form is highly sensitive to solvent polarity due to its zwitterionic nature.

Experimental Data: Solvatochromic Shifts of 6-Nitro-BIPS Compound: 1',3',3'-Trimethyl-6-nitrospiro[1-benzopyran-2,2'-indoline]

SolventPolarity (

)

(Closed SP)

(Open MC)
Visual Color (MC)
Toluene 33.9340 nm605 nmDeep Blue
Acetone 42.2335 nm568 nmPurple
Ethanol 51.9330 nm550 nmRed-Violet
Methanol 55.4328 nm535 nmRed

Analysis: Note the negative solvatochromism for the MC form.[2] As solvent polarity increases, the


 blue-shifts (hypsochromic shift).[2] This confirms the ground state is more polar (zwitterionic) than the excited state, a hallmark of nitro-substituted merocyanines.
Class B: 2-Amino-4-(nitrophenyl)-4H-pyrans (Static Scaffolds)

Primary Application: Anticancer agents, antimicrobial scaffolds, and fluorescent probes. Key Feature: Multicomponent synthesis allows tuning of the "push-pull" strength. The nitro group is typically on the 4-aryl substituent.

Experimental Data: Substituent Effects on


 
Core Structure: 2-Amino-3-cyano-4-(aryl)-4H-pyran
Aryl Substituent (at C4)Electronic Effect

(Ethanol)

(

)
Observation
Phenyl (H) Neutral285 nm~12,000Colorless/Pale Yellow
4-Nitrophenyl Strong Acceptor345 nm~18,500Yellow (Intense ICT)
3-Nitrophenyl Meta-Acceptor310 nm~14,000Pale Yellow (Broken Conjugation)
4-Methoxyphenyl Donor295 nm~13,500Pale Yellow

Analysis: The 4-nitrophenyl derivative shows a distinct bathochromic shift (~60 nm vs phenyl) due to the extended conjugation through the phenyl ring to the nitro acceptor. The 3-nitro isomer shows a weaker shift, validating that para-conjugation is essential for the push-pull effect.

Experimental Protocols

Protocol A: Synthesis of 2-Amino-4-(4-nitrophenyl)-4H-pyran

Rationale: This One-Pot Multicomponent Reaction (MCR) is the industry standard for generating libraries of bioactive pyrans.

Workflow Diagram:

Synthesis_Workflow Start Reagents: 4-Nitrobenzaldehyde (1.0 eq) Malononitrile (1.0 eq) Ethyl Acetoacetate (1.0 eq) Catalyst Add Catalyst: Piperidine or Et3N (Cat. amt) Solvent: Ethanol Start->Catalyst Reflux Reflux Temp: 80°C Time: 2-4 Hours Catalyst->Reflux Monitor TLC Monitoring (Hexane:EtOAc 7:3) Reflux->Monitor Monitor->Reflux Incomplete Workup Precipitation Cool to RT -> Pour into Ice Water Monitor->Workup Complete Purify Recrystallization (Hot Ethanol) Workup->Purify

Figure 2: One-pot synthesis workflow for 2-amino-4H-pyran derivatives.

Step-by-Step Procedure:

  • Charge: In a 50 mL round-bottom flask, combine 4-nitrobenzaldehyde (10 mmol), malononitrile (10 mmol), and ethyl acetoacetate (10 mmol) in 20 mL of ethanol.

  • Catalyze: Add 5 drops of piperidine.

  • React: Reflux at 80°C for 3 hours. The solution will turn from pale yellow to deep orange/yellow.

  • Monitor: Check TLC (7:3 Hexane/Ethyl Acetate). The product spot will be UV-active and lower

    
     than the aldehyde.
    
  • Isolate: Cool to room temperature. Pour the mixture into 100 mL of ice-cold water with vigorous stirring.

  • Purify: Filter the yellow precipitate. Recrystallize from hot ethanol to obtain analytical grade crystals (Yield typically >85%).

Protocol B: UV-Vis Characterization & Solvatochromism Check

Rationale: To distinguish between static absorption and dynamic photochromism.

  • Preparation: Prepare a

    
     M stock solution of the purified compound in Acetone.
    
  • Baseline Scan: Record spectrum from 250–700 nm.

    • Result: 4H-pyrans will show a single stable peak ~345 nm. Spiropyrans will show a peak ~335 nm.

  • Irradiation Test (The Validator): Irradiate the cuvette with a 365 nm UV lamp for 60 seconds.

    • Result: If the solution turns purple and a new peak appears at ~560 nm, it is a Spiropyran . If the spectrum remains unchanged, it is a Static 4H-Pyran .

  • Solvent Screen: Repeat with Toluene and Ethanol. Plot

    
     vs. 
    
    
    
    . A linear correlation indicates significant ICT character.

References

  • Klajn, R. (2014). Spiropyran-based dynamic materials. Chemical Society Reviews. Link

  • Minkin, V. I. (2004). Photochromic Spiropyrans. Chemical Reviews. Link

  • Buncel, E., et al. (1991). Solvatochromism and medium effects on spiro ring formation.[1] Canadian Journal of Chemistry. Link

  • El-Sehemi, F. M., et al. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant and Antibacterial Agents. Molecules.[2][3][4][5][6][7][8][9][10][11] Link

  • Reichardt, C. (1994). Solvatochromic Dyes as Solvent Polarity Indicators. Chemical Reviews. Link

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Safety Operating Guide

6-Nitro-3,4-dihydro-2H-pyran: Proper Disposal & Safety Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Assessment

Immediate Action Required: Treat as a High-Hazard Reactive Intermediate .

6-Nitro-3,4-dihydro-2H-pyran is a functionalized nitroalkene. Unlike its parent compound (3,4-dihydro-2H-pyran), which is primarily known as a peroxide former, the introduction of the nitro group at the vinylic position fundamentally alters its reactivity. It transforms the molecule into a potent Michael acceptor (strong electrophile).

Critical Hazard Profile:

  • Energetic Potential: The nitro group (

    
    ) confers thermal instability. While not a primary explosive, it can decompose exothermically upon heating or concentration.
    
  • Polymerization Risk: As an electron-deficient alkene, it is susceptible to rapid, exothermic polymerization if exposed to nucleophiles (bases, amines, thiols).

  • Lachrymator/Irritant: Nitroalkenes are historically potent mucous membrane irritants.

Physicochemical Stability & Incompatibilities

To dispose of this chemical safely, you must understand why standard organic waste streams are dangerous.

PropertyHazard ImplicationDisposal Constraint
Nitro-Olefin Motif High electron deficiency; reacts violently with nucleophiles.NEVER mix with basic waste streams (amines, hydroxide, alkoxides).
Nitro Group Oxidizer-fuel internal redox potential.DO NOT concentrate to dryness if peroxides or impurities are suspected.
Enol Ether Core Hydrolytic instability.Avoid strong acids which generate heat and ring-opening products.
Volatility Vapor generation.[1][2][3]Containers must be hermetically sealed; handle only in a fume hood.

Disposal Protocols

Protocol A: Lab-Scale Waste (Recommended)

For routine disposal of reaction byproducts or expired reagents (< 500 mL).

The "Lab Pack" Method This is the only self-validating, universally safe method for research quantities. It transfers the risk of neutralization to off-site professionals with incineration capabilities.

  • Segregation: Isolate the material. Do not pour into the general "Organic Non-Halogenated" carboy, as these often contain traces of acetone, amines, or bases that can initiate polymerization.

  • Primary Container: Keep the chemical in its original glass bottle or a chemically resistant HDPE container. Ensure the cap is Teflon-lined.

  • Labeling: Attach a hazardous waste tag explicitly listing:

    • Chemical Name: 6-Nitro-3,4-dihydro-2H-pyran

    • Hazards: Flammable, Reactive (Polymerizer), Irritant.[1]

    • Note: "DO NOT MIX WITH BASES."

  • Secondary Containment: Place the bottle into a secondary tub (polypropylene) to prevent spills during transport.

  • Handoff: Schedule a "Lab Pack" pickup with your EHS or waste management vendor.

Protocol B: Chemical Deactivation (Expert Only)

For situations where on-site neutralization is strictly required (e.g., remote sites). This is NOT recommended for routine disposal due to exotherm risks.

Mechanism: Controlled hydrolysis and dilution. Note: Reduction (using borohydride) is often suggested for nitroalkenes but is too exothermic for safe waste treatment of this specific pyran derivative.

  • Preparation: Wear full PPE (face shield, butyl rubber gloves, respirator). Work in a high-flow fume hood.

  • Dilution: Dilute the waste material 1:20 in a non-reactive solvent like Dichloromethane (DCM) or Ethyl Acetate.

  • Hydrolysis (Slow): Slowly add the diluted organic solution to a large excess of dilute aqueous acid (0.1 M HCl).

    • Rationale: This forces the hydration of the double bond and eventual ring opening, breaking the conjugated nitro-olefin system.

  • Separation: The organic layer (now containing decomposition products) should be separated and disposed of as Halogenated Waste (if DCM used) or Flammable Waste .

  • Aqueous Layer: Neutralize the aqueous layer to pH 7 with Sodium Bicarbonate and dispose of via drain (if local regulations permit) or aqueous waste stream.

Spill Management Workflow

Critical Error Prevention: Do NOT use paper towels or cellulosic materials.[4] Nitro compounds can nitrate cellulose, creating highly flammable or shock-sensitive material (nitrocellulose) upon drying.

  • Evacuate: Clear the immediate area.

  • PPE: Don double nitrile gloves (or Silver Shield® laminates) and a respirator if outside a hood.

  • Containment: Dike the spill using Vermiculite , Diatomaceous Earth , or Sand .

  • Neutralization (In-situ): If the spill is large, mist the absorbent lightly with water to reduce volatility.

  • Collection: Scoop absorbent into a wide-mouth plastic jar. Label as "Hazardous Waste - Debris contaminated with Nitro-Pyran."

  • Clean Surface: Wipe the surface with a mild detergent and water. Dispose of the sponge/wipes in the same hazardous waste jar.

Decision Matrix (Visualization)

DisposalWorkflow Start Start: Waste Identification IsPure Is the material pure/bulk liquid? Start->IsPure IsMixture Is it a reaction mixture? Start->IsMixture Spill Spill Detected Start->Spill LabPack PROTOCOL A: Lab Pack (Segregate & Incinerate) IsPure->LabPack Preferred Method CheckBase Does mixture contain Amines, Bases, or Azides? IsMixture->CheckBase CheckBase->LabPack No Acidify Quench: Acidify to pH 4-5 (Prevent Polymerization) CheckBase->Acidify Yes (High Risk) Acidify->LabPack After Stabilization Absorb Absorb with Vermiculite (NO PAPER TOWELS) Spill->Absorb Absorb->LabPack Dispose as Solid Waste

Figure 1: Operational decision tree for the disposal of 6-nitro-3,4-dihydro-2H-pyran. Note the critical check for basic impurities to prevent runaway polymerization.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[5] [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). RCRA Orientation Manual: Managing Hazardous Waste. [Link]

  • Organic Syntheses. (2014). Working with Hazardous Chemicals. Org. Synth. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.